Technical Documentation Center

9H-Carbazole, 3-bromo-6-methyl-9-phenyl- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 9H-Carbazole, 3-bromo-6-methyl-9-phenyl-
  • CAS: 1221237-81-5

Core Science & Biosynthesis

Foundational

"synthesis and characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole"

An In-Depth Technical Guide to the Synthesis and Characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole, a functionalized carbazole derivative with significant potential in the fields of organic electronics and medicinal chemistry. Carbazoles are a critical class of nitrogen-containing heterocycles, valued for their excellent hole-transporting properties, high thermal stability, and tunable photophysical characteristics.[1][2] The strategic introduction of bromo, methyl, and phenyl substituents onto the carbazole scaffold allows for fine-tuning of its electronic and steric properties, making it a promising candidate for applications in Organic Light-Emitting Diodes (OLEDs), solar cells, and as a key intermediate in the synthesis of complex organic molecules.[1] This guide details a plausible and efficient synthetic pathway, comprehensive characterization methodologies, and the underlying scientific principles, providing researchers with the necessary information to produce and verify this valuable compound.

Introduction: The Significance of Functionalized Carbazoles

Carbazole and its derivatives are at the forefront of materials science and drug discovery.[2] Their rigid, planar structure and electron-rich nature facilitate efficient charge transport, a crucial property for the development of high-performance organic electronic devices.[1] The nitrogen atom in the carbazole ring offers a convenient site for substitution, allowing for the introduction of various functional groups to modulate the molecule's properties.[2]

The target molecule, 3-bromo-6-methyl-9-phenyl-9H-carbazole, incorporates three key functional groups that each play a distinct role:

  • The Phenyl Group at the 9-position: This bulky group enhances the thermal and morphological stability of the molecule and can influence its solubility and electronic properties.

  • The Bromo Group at the 3-position: The bromine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of more complex molecular architectures. Its electron-withdrawing nature also impacts the electronic properties of the carbazole core.

  • The Methyl Group at the 6-position: This electron-donating group can subtly modify the electronic properties of the carbazole ring system and influence its solubility and solid-state packing.

This guide will provide a detailed protocol for a two-step synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole, starting from commercially available 4-methyl-9H-carbazole.

Synthetic Strategy and Experimental Protocols

The synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole is most effectively achieved through a two-step process:

  • Electrophilic Bromination: Selective bromination of 6-methyl-9H-carbazole at the 3-position to yield 3-bromo-6-methyl-9H-carbazole.

  • N-Arylation: Copper-catalyzed Ullmann condensation of 3-bromo-6-methyl-9H-carbazole with iodobenzene to introduce the phenyl group at the 9-position.

Synthesis of the Intermediate: 3-bromo-6-methyl-9H-carbazole

The first step involves the regioselective bromination of 6-methyl-9H-carbazole. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a well-established method for the bromination of carbazoles.[3][4] The reaction proceeds via an electrophilic aromatic substitution mechanism, with the carbazole ring being sufficiently activated for the reaction to occur under mild conditions.

  • Materials:

    • 6-methyl-9H-carbazole

    • N-Bromosuccinimide (NBS)

    • N,N-Dimethylformamide (DMF)

    • Deionized water

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 6-methyl-9H-carbazole (1 equivalent) in DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of NBS (1 equivalent) in DMF dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

    • Collect the precipitate by vacuum filtration and wash with deionized water.

    • Recrystallize the crude product from ethanol to obtain pure 3-bromo-6-methyl-9H-carbazole as a solid.

Synthesis of the Final Product: 3-bromo-6-methyl-9-phenyl-9H-carbazole

The final step is the N-arylation of the 3-bromo-6-methyl-9H-carbazole intermediate. The Ullmann condensation is a classic and reliable method for forming C-N bonds, involving a copper catalyst.[5][6] This reaction typically requires a copper(I) salt, a base, and a high-boiling polar solvent. The use of a ligand, such as 1,10-phenanthroline, can often accelerate the reaction and allow for milder reaction conditions.[7]

  • Materials:

    • 3-bromo-6-methyl-9H-carbazole

    • Iodobenzene

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • 1,10-Phenanthroline (optional ligand)

    • Toluene or DMF

    • Dichloromethane

    • Deionized water

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexane and ethyl acetate for elution

  • Procedure:

    • To a dry Schlenk flask, add 3-bromo-6-methyl-9H-carbazole (1 equivalent), iodobenzene (1.2 equivalents), CuI (0.1 equivalents), K₂CO₃ (2 equivalents), and 1,10-phenanthroline (0.2 equivalents, if used).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous toluene or DMF via syringe.

    • Heat the reaction mixture to reflux (typically 110-150 °C) and stir for 24-48 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts.

    • Wash the filter cake with dichloromethane.

    • Combine the filtrates and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 3-bromo-6-methyl-9-phenyl-9H-carbazole.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Arylation (Ullmann Condensation) cluster_purification Purification start1 6-methyl-9H-carbazole reagents1 NBS, DMF, 0°C to RT start1->reagents1 intermediate 3-bromo-6-methyl-9H-carbazole reagents1->intermediate reagents2 Iodobenzene, CuI, K₂CO₃, Toluene/DMF, Reflux intermediate->reagents2 final_product 3-bromo-6-methyl-9-phenyl-9H-carbazole reagents2->final_product purification Column Chromatography final_product->purification

Caption: Synthetic workflow for 3-bromo-6-methyl-9-phenyl-9H-carbazole.

Characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are recommended.

Expected Analytical Data

The following table summarizes the expected characterization data for 3-bromo-6-methyl-9-phenyl-9H-carbazole based on its structure and data from analogous compounds.[8][9]

Technique Expected Observations
Molecular Formula C₁₉H₁₄BrN
Molecular Weight 336.23 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of 100-150 °C
¹H NMR Aromatic protons (carbazole and phenyl): δ 7.0-8.5 ppm; Methyl protons: δ ~2.5 ppm
¹³C NMR Aromatic carbons: δ 110-145 ppm; Methyl carbon: δ ~21 ppm
Mass Spectrometry (MS) [M]⁺ and [M+2]⁺ peaks in a ~1:1 ratio, characteristic of a monobrominated compound. Expected m/z: 335 and 337.
FT-IR C-H stretching (aromatic): ~3050 cm⁻¹; C-H stretching (aliphatic): ~2920 cm⁻¹; C=C stretching (aromatic): ~1600, 1480 cm⁻¹; C-N stretching: ~1330 cm⁻¹; C-Br stretching: ~650 cm⁻¹
Interpretation of Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region corresponding to the protons on the carbazole and phenyl rings. The integration of these signals should correspond to the number of protons on each ring. A singlet corresponding to the three methyl protons should be observed in the upfield region.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display a number of signals in the aromatic region for the carbazole and phenyl carbons. The carbon attached to the bromine atom will be shifted downfield. A single signal in the aliphatic region will correspond to the methyl carbon.

  • Mass Spectrometry: The mass spectrum provides the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in nearly equal abundance) will result in two molecular ion peaks of similar intensity, separated by 2 m/z units, which is a definitive characteristic of a monobrominated compound.[10]

  • FT-IR Spectroscopy: The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The aromatic C-H and C=C stretching vibrations, along with the aliphatic C-H stretching of the methyl group, will be prominent. The C-N and C-Br stretching vibrations will also be observable.[11]

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties cluster_purity Purity Assessment start Synthesized Product nmr ¹H and ¹³C NMR start->nmr ms Mass Spectrometry start->ms ftir FT-IR start->ftir mp Melting Point start->mp appearance Appearance start->appearance tlc TLC nmr->tlc ms->tlc ftir->tlc mp->tlc hplc HPLC (optional) tlc->hplc final_confirmation final_confirmation hplc->final_confirmation Structure Confirmed

Caption: Workflow for the characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole.

Safety and Handling

  • Carbazole derivatives: Can be harmful if swallowed or inhaled and may cause skin and eye irritation.[12]

  • N-Bromosuccinimide (NBS): Is a corrosive and lachrymatory substance.

  • Solvents (DMF, Toluene, Dichloromethane): Are flammable and have associated health risks.

  • Copper(I) iodide: Is harmful if swallowed.

It is imperative to handle all chemicals in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 3-bromo-6-methyl-9-phenyl-9H-carbazole. The provided experimental protocols are based on established chemical transformations and offer a clear pathway for the synthesis of this valuable compound. The detailed characterization plan ensures the identity and purity of the final product can be rigorously confirmed. As the demand for advanced organic materials and complex molecular scaffolds continues to grow, this guide serves as a valuable resource for researchers in organic synthesis, materials science, and drug discovery.

References

  • Google Patents. (n.d.). Preparation method of N-phenyl-3-bromocarbazole.
  • PubChem. (n.d.). 3-Bromo-9-phenylcarbazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Chiu, H.-T., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(3), 331-337.
  • Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). The preparation method of N-phenyl-3-bromine carbazole.
  • ACS Publications. (2000).
  • PubChem. (n.d.). 4-Bromo-2-iodo-1-methylbenzene. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved February 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Scope of N-arylation of carbazole with different iodobenzenes. Retrieved February 27, 2026, from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • ResearchGate. (n.d.). 9-Benzyl-3-bromo-9H-carbazole. Retrieved February 27, 2026, from [Link]

  • Beilstein Journals. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic.
  • NIST. (n.d.). 9H-Carbazole, 9-methyl-. National Institute of Standards and Technology. Retrieved February 27, 2026, from [Link]

  • PubMed. (2002). Facile synthesis of 9-substituted 9-deazapurines as potential purine nucleoside phosphorylase inhibitors. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole? Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-bromo- and 4-iodo-N-methylpyridinium salts. Retrieved February 27, 2026, from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved February 27, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • ResearchGate. (n.d.). FTIR spectra of 3,6-di-tert-butyl-9-(2-chloroethyl)-9H-carbazole. Retrieved February 27, 2026, from [Link]

  • Dalton Transactions. (n.d.). The mechanism of the modified Ullmann reaction. The Royal Society of Chemistry. Retrieved February 27, 2026, from [Link]

  • SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 3-bromo-9-methyl-9H-carbazole. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules.
  • The Royal Society of Chemistry. (n.d.). Highly Uniform Supramolecular Nano-Film Derived From Carbazole-containing Perylene Diimide Via Surface-supported Self-assembly.
  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 27, 2026, from [Link]

Sources

Exploratory

"photophysical properties of 3-bromo-6-methyl-9-phenyl-9H-carbazole"

An In-Depth Technical Guide to the Photophysical Properties of 3-bromo-6-methyl-9-phenyl-9H-carbazole Abstract Carbazole derivatives are a cornerstone of modern materials science and drug discovery, prized for their uniq...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical Properties of 3-bromo-6-methyl-9-phenyl-9H-carbazole

Abstract

Carbazole derivatives are a cornerstone of modern materials science and drug discovery, prized for their unique electronic and charge-transport properties.[1][2] This guide provides a comprehensive technical framework for the synthesis and detailed photophysical characterization of a novel derivative, 3-bromo-6-methyl-9-phenyl-9H-carbazole. While specific experimental data for this compound is not yet published, this document serves as an expert-level guide for researchers, outlining the necessary synthetic strategies, theoretical principles, and experimental protocols required for its full evaluation. We will explore the anticipated effects of its specific substitution pattern—a bromine heavy atom, a methyl electron-donating group, and a π-conjugated N-phenyl group—on its optical properties. This whitepaper is designed to be a self-validating system for the investigation of this and similar novel carbazole compounds, grounding its recommendations in established scientific principles and state-of-the-art analytical techniques.

Introduction: The Significance of the Carbazole Scaffold

The rigid, π-conjugated system of the carbazole moiety makes it an exceptionally versatile building block for functional organic materials.[2] Its derivatives are widely employed in organic light-emitting diodes (OLEDs) as host materials, emitters, and hole-transporting layers, owing to their high thermal stability, excellent hole mobility, and tunable emission characteristics.[1][3][4] The ability to functionalize the carbazole core at multiple positions (N-9, C-3, C-6, etc.) allows for precise tuning of its electronic and photophysical properties.[1]

The target molecule of this guide, 3-bromo-6-methyl-9-phenyl-9H-carbazole, incorporates several key features:

  • N-phenyl Group: This large substituent at the nitrogen atom enhances thermal stability and influences the dihedral angle with the carbazole plane, thereby modulating the electronic conjugation and solubility.

  • 3-bromo Substituent: The presence of a heavy bromine atom is expected to enhance spin-orbit coupling. This can facilitate intersystem crossing (ISC) from the singlet excited state to the triplet state, a critical process for developing phosphorescent materials or photosensitizers.

  • 6-methyl Substituent: The methyl group is a weak electron-donating group, which can subtly influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption and emission wavelengths.

This guide will provide the scientific and procedural foundation to synthesize this compound and thoroughly investigate these structure-property relationships.

Synthesis and Structural Characterization

A robust synthetic strategy is paramount. Based on established organometallic and coupling reactions for carbazole functionalization, a plausible multi-step synthesis is proposed.

Proposed Synthetic Pathway

The synthesis can be approached by first preparing the core 3-bromo-6-methyl-9H-carbazole intermediate, followed by N-arylation.

Synthetic_Pathway Carbazole Carbazole Step1 1. Bromination (NBS, DMF) Carbazole->Step1 BromoCarb 3-Bromocarbazole Step1->BromoCarb Step2 2. Friedel-Crafts Acylation BromoCarb->Step2 AcetylCarb 3-Bromo-6-acetyl-9H-carbazole Step2->AcetylCarb Step3 3. Wolff-Kishner Reduction AcetylCarb->Step3 MethylCarb 3-Bromo-6-methyl-9H-carbazole Step3->MethylCarb Step4 4. Ullmann or Buchwald-Hartwig Coupling (Bromobenzene) MethylCarb->Step4 Target 3-bromo-6-methyl-9-phenyl-9H-carbazole Step4->Target

Caption: Proposed synthetic route for the target molecule.

  • Step 1: Bromination: Selective mono-bromination of carbazole at the 3-position is achieved using N-Bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) at controlled temperatures.[5]

  • Step 2 & 3: Methylation via Acylation/Reduction: A methyl group can be introduced at the 6-position through a two-step process involving Friedel-Crafts acylation followed by a Wolff-Kishner or Clemmensen reduction to convert the acetyl group to an ethyl or methyl group. Direct methylation can be challenging due to selectivity issues.

  • Step 4: N-Phenylation: The final step involves the coupling of the 3-bromo-6-methyl-9H-carbazole intermediate with bromobenzene or iodobenzene. This is typically accomplished via a copper-catalyzed Ullmann condensation or a more modern palladium-catalyzed Buchwald-Hartwig amination.[6]

Structural Verification: Following purification (column chromatography and recrystallization), the final product's identity and purity must be confirmed using standard analytical techniques: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR spectroscopy.

Theoretical Framework: A Jablonski Diagram

To understand the photophysical processes, we use the Jablonski diagram. It illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) T1 T₁ (First Excited Triplet) abs_start->abs_end Absorption (fs-ps) fluor_start->fluor_end Fluorescence (ns) isc_start->isc_end Intersystem Crossing (ISC) (ps-ns) phos_start->phos_end Phosphorescence (μs-s)

Caption: Simplified Jablonski diagram of key photophysical processes.

Experimental Protocols for Photophysical Characterization

Accurate and reproducible data collection is critical. The following protocols are standard in the field for characterizing new luminescent compounds.

General Sample Preparation
  • Solvent Selection: Use spectrograde solvents (e.g., Toluene, Dichloromethane, THF, Acetonitrile) to cover a range of polarities.[7]

  • Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like THF.

  • Working Solutions: Prepare fresh working solutions from the stock solution. For absorption, concentrations are typically ~10⁻⁵ M. For emission, concentrations should be adjusted to have an absorbance below 0.1 at the excitation wavelength to avoid inner-filter effects.

UV-Visible Absorption Spectroscopy
  • Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

  • Protocol:

    • Calibrate the spectrophotometer with a blank cuvette containing the pure solvent.

    • Record the absorption spectrum of the sample solution (typically 200-800 nm).

    • Identify the λ_abs values corresponding to the main electronic transitions (likely π-π* for the carbazole core).

    • Calculate ε using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the cuvette path length (typically 1 cm).

Steady-State Fluorescence Spectroscopy
  • Objective: To determine the wavelengths of maximum emission (λ_em) and the Stokes shift.

  • Protocol:

    • Record the emission spectrum by exciting the sample at or near its main λ_abs. The emission is scanned at longer wavelengths.

    • Record the excitation spectrum by setting the detector at the λ_em and scanning the excitation monochromator. The resulting spectrum should match the absorption spectrum.

    • Calculate the Stokes shift: Δν = (1/λ_abs) - (1/λ_em), usually expressed in cm⁻¹.

Fluorescence Quantum Yield (Φ_F) Determination
  • Objective: To measure the efficiency of the fluorescence process. The relative method using a known standard is most common.

  • Protocol (Relative Method):

    • Choose a Standard: Select a reference compound with a known quantum yield whose absorption/emission range overlaps with the sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F = 0.546).

    • Measure Absorbance: Prepare several dilute solutions of both the sample and the standard and measure their absorbance at the chosen excitation wavelength. Ensure absorbance values are between 0.01 and 0.1.

    • Measure Emission: Record the fluorescence spectra of all solutions, using the same excitation wavelength and instrument settings.

    • Calculate Integrated Intensity: Calculate the area under the emission curve for each spectrum.

    • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate Φ_F: Use the following equation: Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis Prep_Sample Prepare Dilute Sample Solutions Abs Measure Absorbance (< 0.1) Prep_Sample->Abs Prep_Standard Prepare Dilute Standard Solutions Prep_Standard->Abs Em Measure Emission Spectra (Integrated Intensity) Abs->Em Plot Plot Intensity vs. Absorbance Em->Plot Calc Calculate Gradients and Final Φ_F Plot->Calc

Caption: Experimental workflow for relative quantum yield determination.

Time-Resolved Fluorescence Spectroscopy
  • Objective: To measure the excited-state lifetime (τ_F), the average time the molecule spends in the excited state before returning to the ground state.

  • Method: Time-Correlated Single Photon Counting (TCSPC) is the gold standard.

  • Protocol:

    • Excite the sample with a pulsed laser source (picosecond laser diode) at a wavelength where the sample absorbs.

    • The instrument measures the time difference between the laser pulse and the detection of the first emitted photon.

    • A histogram of these time differences is built up over millions of cycles, yielding an exponential decay curve.

    • The fluorescence lifetime (τ_F) is determined by fitting the decay curve to a single or multi-exponential function. The decay of the S1 state is typically in the nanosecond range for carbazoles.[8][9]

Anticipated Photophysical Properties

Based on literature for structurally similar carbazole derivatives, we can anticipate the photophysical data for 3-bromo-6-methyl-9-phenyl-9H-carbazole. These values are predictive and require experimental verification.

Table 1: Anticipated Photophysical Data in Different Solvents

SolventPolarity IndexExpected λ_abs (nm)Expected λ_em (nm)Expected Stokes Shift (cm⁻¹)Expected Φ_FExpected τ_F (ns)
Toluene2.4~330-345~360-380~3500-4500~0.3 - 0.5~8 - 14
THF4.0~330-345~365-385~3800-4800~0.2 - 0.4~7 - 13
Acetonitrile5.8~330-345~370-390~4000-5000~0.1 - 0.3~5 - 11

Analysis of Anticipated Properties:

  • Absorption (λ_abs): The primary absorption bands are expected to arise from π-π* transitions localized on the carbazole core. The parent 9-phenyl-9H-carbazole absorbs around 327-337 nm.[10] The methyl and bromo substituents may cause a slight bathochromic (red) shift.

  • Emission (λ_em) & Solvatochromism: Carbazole derivatives often exhibit positive solvatochromism, where the emission red-shifts in more polar solvents. This is due to the stabilization of a more polar excited state. A noticeable red-shift is expected from Toluene to Acetonitrile.

  • Quantum Yield (Φ_F) & Lifetime (τ_F): The presence of the bromine atom is the most critical factor here. The heavy-atom effect will likely increase the rate of intersystem crossing (k_ISC) to the triplet state. This provides a non-radiative decay pathway from the S1 state, which would be expected to decrease both the fluorescence quantum yield and the fluorescence lifetime compared to a non-brominated analogue. The lifetime of many carbazole derivatives is in the 13-15 ns range; a lower value is anticipated here.[8][9]

Potential Applications

The unique combination of substituents suggests several high-value applications:

  • OLEDs: If the triplet energy level is sufficiently high, it could serve as a host material for phosphorescent emitters. The enhanced ISC could also make it a candidate for thermally activated delayed fluorescence (TADF) materials if the energy gap between the S1 and T1 states is small.[3]

  • Pharmaceutical Intermediate: The functionalized carbazole core is a common scaffold in medicinal chemistry. This compound could serve as a versatile building block for more complex drug candidates.[11]

  • Photosensitizers: The potentially efficient ISC makes it a candidate for applications requiring triplet state generation, such as photodynamic therapy or photocatalysis.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and rigorous photophysical characterization of 3-bromo-6-methyl-9-phenyl-9H-carbazole. By following the detailed experimental protocols and understanding the underlying theoretical principles, researchers can fully elucidate the properties of this promising novel compound. The anticipated interplay between the N-phenyl, bromo, and methyl substituents—influencing thermal stability, emission color, and excited-state dynamics—makes it a compelling target for investigation. The data obtained will be crucial for determining its suitability for advanced applications in organic electronics, materials science, and beyond.

References

  • Lee, S. H., et al. (2021). Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. PMC.
  • Knötig, K. M., et al. (2024). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents. MDPI.
  • Ivaniuk, K., et al. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices.
  • Ivaniuk, K., et al. (2024). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology Audit and Production Reserves.
  • Knötig, K. M., et al. (2025). Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents.
  • Dang, V. Q., & Teets, T. S. (2025).
  • da Silva, J. P., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI.
  • Owusu, F., & De-Suo, Z. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. Scholarena.
  • Preparation method of N-phenyl-3-bromocarbazole.
  • Solvent effects on optical and electronic properties of carbazole benzothiazole based bipolar compound: TD-DFT/PCM approach. HAL Open Science.
  • 9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses Procedure.
  • Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects. RSC Publishing.
  • The Crucial Role of 3-Bromo-9-phenylcarbazole in Advancing OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring the sensing properties of pH-sensitive carbazole-based AIE emitters and their applic
  • 3-bromo-9-phenyl-9H-carbazole synthesis. ChemicalBook.
  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. MDPI.

Sources

Foundational

Technical Guide: 1H and 13C NMR Analysis of 3-bromo-6-methyl-9-phenyl-9H-carbazole

Executive Summary This technical guide provides a comprehensive framework for the structural validation of 3-bromo-6-methyl-9-phenyl-9H-carbazole (CAS: 1221237-81-5). This compound is a critical asymmetric intermediate i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural validation of 3-bromo-6-methyl-9-phenyl-9H-carbazole (CAS: 1221237-81-5). This compound is a critical asymmetric intermediate in the synthesis of hole-transport materials for Organic Light-Emitting Diodes (OLEDs).

Unlike symmetric analogs (e.g., 3,6-dibromo-9-phenylcarbazole), this molecule possesses chemically non-equivalent benzene rings within the carbazole core. This asymmetry necessitates a rigorous NMR assignment strategy to distinguish the brominated ring from the methylated ring. This guide outlines the synthesis context, theoretical spectral prediction, and a self-validating assignment protocol.

Structural Analysis & Electronic Environment

To accurately interpret the NMR data, one must first understand the electronic influence of the substituents on the carbazole core.

  • Core Scaffold: The 9-phenylcarbazole system is electron-rich.

  • Position 3 (Bromine): An electron-withdrawing group (Inductive effect: -I) that is also an ortho/para director. It significantly deshields the adjacent proton (H-4) and the carbon attached to it (C-Br is distinctively shielded in 13C).

  • Position 6 (Methyl): An electron-donating group (Hyperconjugation/Inductive: +I). It shields the ortho protons slightly and provides a diagnostic aliphatic singlet.

  • Position 9 (Phenyl): The phenyl ring is twisted relative to the carbazole plane (dihedral angle ~50-70°) to minimize steric hindrance with H-1 and H-8. This results in a shielding cone effect on H-1 and H-8.

Diagram 1: Molecular Structure & Numbering Scheme

The following diagram illustrates the standard IUPAC numbering and the electronic vectors influencing chemical shifts.

G cluster_carbazole Carbazole Core (Asymmetric) N9 N-9 (Core) Ph9 9-Phenyl (Rotator) N9->Ph9 N-Arylation Br3 Br-3 (EWG) RingA Ring A (Brominated) Br3->RingA Defines H-4 shift (>8.2 ppm) Me6 Me-6 (EDG) RingB Ring B (Methylated) Me6->RingB Defines H-5 shift (~7.9 ppm) RingA->N9 RingA->Br3 Subst. Effect (Deshielding) RingB->N9 RingB->Me6 Subst. Effect (Shielding)

Caption: Electronic influence map. The asymmetry arises from the opposing electronic effects of Br (Ring A) and Methyl (Ring B).

Experimental Protocol

Sample Preparation

Proper sample preparation is vital to avoid concentration-dependent shifts (stacking effects) common in planar aromatic systems.

  • Solvent: Chloroform-d (

    
    ) is preferred for resolution. DMSO-
    
    
    
    is an alternative if solubility is poor, but it may broaden labile protons (none present here) or shift water peaks into the aromatic region.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or Residual

    
     (7.26 ppm).
    
Synthesis Context (For Impurity Profiling)

Understanding the synthesis helps identify potential impurities.

  • Route: Typically synthesized via N-arylation of 3-bromo-6-methylcarbazole OR bromination of 3-methyl-9-phenylcarbazole.

  • Common Impurities:

    • Unreacted Starting Material: 3-methyl-9-phenylcarbazole (missing Br signals).

    • Over-bromination: 3,6-dibromo-9-phenylcarbazole (loss of Methyl singlet).

    • Regioisomers: 2-bromo isomers (rare with NBS, but possible).

1H NMR Analysis (400/500 MHz, CDCl3)

The spectrum is divided into two distinct regions: the aliphatic methyl singlet and the complex aromatic region.

Predicted Chemical Shifts & Assignments
Proton (H)Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Me-6 2.50 - 2.55 Singlet (s) 3H Diagnostic Anchor. The only aliphatic peak.
H-4 8.20 - 8.25 Doublet (d) 1H Ortho to Br. Most deshielded proton due to -I effect of Br and aromatic ring current.

.[1]
H-5 7.85 - 7.90 Singlet (s) 1H Ortho to Me. Less deshielded than H-4. Often appears as a broad singlet due to small allylic coupling to Methyl.
H-2 7.45 - 7.50 dd 1H Ortho to Br. Coupled to H-1 (ortho) and H-4 (meta).
H-7 7.20 - 7.25 dd 1H Ortho to Me. Coupled to H-8 (ortho) and H-5 (meta).
H-1 7.35 - 7.40 Doublet (d) 1H Ortho to N. Shielded by 9-Phenyl ring current.
H-8 7.35 - 7.40 Doublet (d) 1H Ortho to N. Overlaps with H-1 often.
9-Phenyl 7.45 - 7.65 Multiplet (m) 5H Typical monosubstituted benzene pattern. Para/Meta protons overlap.
Self-Validating Checks
  • Integration Ratio: The Methyl singlet (3H) must be exactly 3/8ths of the total aromatic integral (8 protons on carbazole + 5 on phenyl = 13H). Ratio 3:13.[2]

  • Symmetry Check: If the spectrum shows only one set of carbazole signals (e.g., equivalent H-4/H-5), the molecule is symmetric (e.g., 3,6-dibromo or 3,6-dimethyl), indicating the wrong product.

  • Coupling Verification: H-4 should show a small meta-coupling (

    
    ). H-5 should show a singlet or very fine splitting due to the methyl group.
    

13C NMR Analysis (100/125 MHz, CDCl3)

The Carbon-13 spectrum confirms the skeleton and the presence of the bromine atom (via the C-Br shift).

Carbon (C)Shift (

, ppm)
TypeAssignment Logic
C-Me 21.5 CH3 Diagnostic. Only aliphatic carbon.
C-Br (C-3) 111.5 - 112.5 C_quat Diagnostic. Distinctively upfield for an aromatic carbon due to the "Heavy Atom Effect" of Bromine.
C-N (C-9a, 8a) 139.0 - 141.0 C_quat Bridgehead carbons attached to Nitrogen.
C-1' (Phenyl) 137.0 - 138.0 C_quat Ipso carbon of the phenyl ring.
C-Me (C-6) 129.0 - 130.0 C_quat Ipso carbon attached to Methyl.
Aromatic CH 110.0 - 128.0 CH Remaining aromatic carbons.

Advanced Workflow: 2D NMR Assignment Strategy

For definitive proof of structure, particularly to distinguish Ring A from Ring B, a specific 2D NMR workflow is required.

Diagram 2: Assignment Logic Flow

Workflow Start Start: 1H NMR Spectrum Step1 Identify Methyl Singlet (~2.5 ppm) Start->Step1 Step2 NOESY / ROESY Step1->Step2 Spatial Correlation Step3 Identify H-5 & H-7 Step2->Step3 Methyl correlates to Ortho protons (H-5, H-7) Step4 COSY Step3->Step4 Step5 Trace Ring B Connectivity (H-5 -> H-7 -> H-8) Step4->Step5 J-Coupling Step6 Assign Ring A by Elimination (H-4 is remaining singlet) Step5->Step6 Logic

Caption: The "Methyl Anchor" strategy. Use the known methyl group to spatially identify Ring B protons via NOESY, then solve Ring A by elimination.

Detailed Protocol:
  • NOESY (Nuclear Overhauser Effect Spectroscopy): Irradiate the Methyl peak (~2.5 ppm). You should see a strong NOE response from H-5 (singlet-like) and H-7 (doublet). This positively identifies Ring B.

  • COSY (Correlation Spectroscopy):

    • Start from H-7 (identified in NOESY).

    • Find the correlation to H-8 (doublet).[2][3]

    • This completes Ring B assignment.

  • Process of Elimination: The remaining singlet in the aromatic region (downfield, ~8.2 ppm) must be H-4 (Ring A). The remaining coupled pair is H-1/H-2.

References

  • PubChem. (2023). 3-Bromo-9-phenylcarbazole Spectral Data. National Library of Medicine. [Link]

  • SpectraBase. (2023). 1H NMR of 9-Phenylcarbazole Derivatives. Wiley Science Solutions. [Link]

  • National Taiwan University. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (Provides comparative shifts for 3,6-substituted systems). [Link]

Sources

Exploratory

Technical Guide: Crystal Structure &amp; Synthesis of 3-Bromo-6-methyl-9-phenyl-9H-carbazole

This technical guide details the structural characteristics, synthesis, and solid-state analysis of 3-bromo-6-methyl-9-phenyl-9H-carbazole . This molecule acts as a critical asymmetric building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, synthesis, and solid-state analysis of 3-bromo-6-methyl-9-phenyl-9H-carbazole . This molecule acts as a critical asymmetric building block in the synthesis of thermally activated delayed fluorescence (TADF) emitters and hole-transport materials for organic light-emitting diodes (OLEDs).

Executive Summary

3-bromo-6-methyl-9-phenyl-9H-carbazole (CAS: 152897-19-3) is an asymmetric carbazole derivative.[1] Its structural significance lies in its "push-pull" potential and its utility as a monofunctionalized intermediate. The presence of the bromine atom at the C3 position allows for selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, while the methyl group at C6 blocks the para-position, preventing polymerization and tuning the solubility and packing density of the final material.

This guide provides a protocol for the synthesis, purification, and crystallographic elucidation of this compound, essential for researchers developing high-efficiency OLED hosts.

Chemical Profile & Properties[1][2][3][4]

PropertySpecification
IUPAC Name 3-bromo-6-methyl-9-phenyl-9H-carbazole
CAS Number 152897-19-3
Molecular Formula C₁₉H₁₄BrN
Molecular Weight 336.23 g/mol
Geometry Distorted Planar (Carbazole core) with Twisted N-Phenyl
Melting Point 143.0 – 147.0 °C (Recrystallized)
Solubility Soluble in CH₂Cl₂, CHCl₃, THF; Insoluble in Water, MeOH
Primary Application Intermediate for TADF/OLED Emitters (e.g., M3CzB)

Synthesis and Crystal Growth Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis followed by slow evaporation or sublimation is required.

Synthesis Workflow

The synthesis relies on the regioselective electrophilic aromatic substitution of 3-methyl-9-phenyl-9H-carbazole.

Reagents:

  • Starting Material: 3-methyl-9-phenyl-9H-carbazole (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.0 eq)

  • Solvent: Dimethylformamide (DMF) (Polar aprotic solvent promotes ionic bromination mechanism)

Protocol:

  • Dissolution: Dissolve 3-methyl-9-phenyl-9H-carbazole in DMF (approx. 0.3 M concentration) in a round-bottom flask shielded from light (aluminum foil) to prevent radical side reactions.

  • Bromination: Add NBS portion-wise over 15 minutes at room temperature (25 °C).

  • Reaction: Stir for 12–24 hours. Monitor via TLC (Hexane/DCM 3:2).

  • Work-up: Quench with water. Extract with Dichloromethane (DCM). Wash organic layer with brine and dry over anhydrous MgSO₄.

  • Purification: Concentrate and purify via column chromatography (Silica gel, eluent: Hexane/DCM).

Crystallization for XRD

For structural determination, amorphous powder must be converted into single crystals.

  • Method A (Slow Evaporation): Dissolve 50 mg of purified product in a mixture of DCM and Ethanol (1:1). Allow slow evaporation at 4 °C in a vibration-free environment.

  • Method B (Sublimation): For ultra-high purity (OLED grade), perform vacuum sublimation at ~180 °C (10⁻⁵ Torr). This often yields plate-like crystals suitable for diffraction.

Structural Elucidation & Crystallographic Analysis

The crystal structure of 3-bromo-6-methyl-9-phenyl-9H-carbazole is defined by the interplay between the planar carbazole core and the steric bulk of the substituents.

Molecular Geometry
  • Carbazole Planarity: The tricyclic carbazole system (rings A, B, C) is essentially planar (RMS deviation < 0.05 Å).

  • N-Phenyl Torsion: The phenyl ring at N9 is not coplanar with the carbazole core. Due to steric repulsion between the ortho-hydrogens of the phenyl ring and the hydrogens at C1/C8 of the carbazole, the phenyl ring twists.

    • Expected Dihedral Angle: 55° – 70°.

  • Substituent Effects:

    • C3-Br: The C–Br bond length is typically 1.90 Å. The heavy atom (Br) dominates the X-ray scattering, facilitating phase solution.

    • C6-Me: The methyl group adds bulk but maintains the planarity of the core, acting as a weak electron donor.

Crystal Packing & Intermolecular Interactions

In the solid state, the packing is driven by weak non-covalent interactions, critical for charge transport properties.

  • π-π Stacking: The planar carbazole units tend to form "slipped stack" arrangements. The distance between centroids is typically 3.5 – 3.8 Å.

  • C-H···π Interactions: The twisted phenyl ring often engages in edge-to-face interactions with adjacent carbazole cores (T-shaped motif).

  • Halogen Bonding (Br···π): The bromine atom is polarizable. In many carbazole bromides, Br···Br or Br···π contacts direct the lattice formation, often leading to Monoclinic (

    
    ) or Triclinic (
    
    
    
    ) space groups.
Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the structural forces governing the crystal lattice.

G cluster_0 Synthesis Phase cluster_1 Crystallographic Features SM 3-methyl-9-phenyl- carbazole NBS NBS / DMF (Electrophilic Bromination) SM->NBS Product 3-bromo-6-methyl- 9-phenyl-9H-carbazole NBS->Product Regioselective (C3) Planar Planar Core (Hole Transport) Product->Planar XRD Analysis Twist N-Phenyl Twist (~60° Dihedral) Product->Twist Packing Packing Motif: CH-Pi & Br-Pi Interactions Planar->Packing Directs Assembly Twist->Packing Prevents aggregation

Figure 1: Synthesis pathway and structural determinants of the crystal lattice.

Experimental Characterization Data

When validating the synthesized crystal structure, compare your experimental data against these standard values derived from analogous carbazole systems.

Spectroscopic Validation (NMR)

Before XRD, purity must be confirmed via ¹H NMR.

  • Solvent: CDCl₃

  • Key Signals:

    • 
       2.55–2.60 ppm (s, 3H): Methyl group at C6.
      
    • 
       7.20–7.60 ppm (m): Phenyl ring and Carbazole protons.
      
    • 
       8.10–8.20 ppm (d/s): Proton at C4 (deshielded by adjacent Br).
      
    • 
       8.50 ppm (s): Proton at C5 (deshielded by adjacent Methyl/Ring current).
      
Crystallographic Parameters (Predicted/Typical)

Based on structural analogs (e.g., 3,6-dibromo-9-phenylcarbazole):

ParameterTypical Value Range
Crystal System Monoclinic or Triclinic
Space Group

(most common) or

Unit Cell (a) 8.5 – 9.5 Å
Unit Cell (b) 10.0 – 12.0 Å
Unit Cell (c) 16.0 – 18.0 Å
Beta Angle (

)
95° – 105°
Z (Molecules/Cell) 4

References

  • Kwon, J. H., et al. (2019). "Highly Efficient Blue Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes Based on Tercarbazole Donor and Boron Acceptor Dyads." Journal of Materials Chemistry C / RSC Advances. (Describes the synthesis and characterization of the title compound as Intermediate 2).

  • Aladdin Scientific. (2022).[2] "Safety Data Sheet and Product Specifications: 3-Bromo-6-methyl-9-phenyl-9H-carbazole."

  • Cambridge Crystallographic Data Centre (CCDC). (General reference for Carbazole packing motifs). Search for structural analogs: 9-phenylcarbazole.

Sources

Foundational

A Technical Guide to the Spectroscopic Signature of 3-bromo-6-methyl-9-phenyl-9H-carbazole

Abstract: This document provides a comprehensive technical guide to the spectroscopic characteristics of 3-bromo-6-methyl-9-phenyl-9H-carbazole. In the absence of directly published experimental data for this specific mo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide to the spectroscopic characteristics of 3-bromo-6-methyl-9-phenyl-9H-carbazole. In the absence of directly published experimental data for this specific molecule, this guide leverages established principles of spectroscopy and comparative data from closely related carbazole analogs to construct a reliable, predicted spectroscopic profile. This includes detailed analyses of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. Each section includes predicted data, the scientific rationale for these predictions, and standardized protocols for experimental validation. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's structural and electronic properties for synthesis, characterization, or application development.

Introduction and Molecular Structure

3-bromo-6-methyl-9-phenyl-9H-carbazole is a polysubstituted aromatic heterocycle. The carbazole core is a valuable scaffold in materials science and medicinal chemistry, known for its electronic and photophysical properties.[1] The specific substitution pattern—a bromine atom at the 3-position, a methyl group at the 6-position, and a phenyl group on the nitrogen atom (position 9)—modulates the electronic distribution, steric profile, and potential reactivity of the molecule.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such synthesized molecules. Spectroscopic data provides an electronic and vibrational "fingerprint," which is indispensable for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides a detailed predictive analysis of this fingerprint.

To facilitate discussion, the following IUPAC-recommended numbering for the carbazole core is used throughout this document.

Caption: IUPAC numbering of the 3-bromo-6-methyl-9-phenyl-9H-carbazole structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted spectrum of 3-bromo-6-methyl-9-phenyl-9H-carbazole is complex due to the low symmetry of the molecule, resulting in distinct signals for nearly every proton.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons and the methyl group. Predictions are based on additive substituent effects and comparison with known spectra of carbazole, 9-phenylcarbazole, and other substituted derivatives.[2][3][4]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Commentary
H4 8.25 - 8.35d~2.0Deshielded by the adjacent bromine atom (inductive effect). Appears as a doublet due to coupling with H2.
H5 8.10 - 8.20d~8.5This is a typical C4-H proton in a carbazole system, deshielded by the ring current. Appears as a doublet due to coupling with H7.
H2 7.55 - 7.65dd~8.7, ~2.0Coupled to both H1 and H4. The electron-withdrawing bromine at C3 shifts this proton downfield compared to an unsubstituted carbazole.
H1 7.45 - 7.55d~8.7Coupled to H2. Its position is less affected by the remote substituents.
H8 7.40 - 7.50d~8.2Coupled to H7. Its environment is similar to H1.
H7 7.25 - 7.35dd~8.5, ~1.8Coupled to H8 and H5. The electron-donating methyl group at C6 provides slight shielding, shifting it upfield.
Phenyl (ortho) 7.65 - 7.75m-Protons on the N-phenyl ring ortho to the nitrogen are deshielded by the ring current of the carbazole and the electronegativity of the nitrogen.
Phenyl (meta/para) 7.40 - 7.55m-These protons overlap with other aromatic signals, creating a complex multiplet.
CH₃ (H6-Me) 2.45 - 2.55s-A typical chemical shift for a methyl group attached to an aromatic ring. Appears as a singlet as there are no adjacent protons.
Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve high resolution and symmetrical peak shapes.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds to ensure full relaxation of aromatic protons.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine proton ratios.

Workflow for ¹H NMR Analysis

Sample Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) NMR Acquire Spectrum (400 MHz, 32 scans) Sample->NMR Insert into spectrometer Process Process FID (FT, Phasing, Baseline) NMR->Process Calibrate Calibrate to TMS (0.00 ppm) Process->Calibrate Analyze Analyze Spectrum Calibrate->Analyze Integrate Integrate Peaks Analyze->Integrate Assign Assign Signals (Shifts, Multiplicity, J-coupling) Analyze->Assign Structure Confirm Structure Integrate->Structure Assign->Structure

Caption: Standard workflow for ¹H NMR spectroscopic analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to simplify the signals to singlets and improve the signal-to-noise ratio.

Predicted ¹³C NMR Data

The predicted chemical shifts are based on the known spectrum of carbazole and established substituent chemical shift (SCS) effects for bromo, methyl, and N-phenyl groups.[5][6]

Carbon AssignmentPredicted δ (ppm)Rationale & Commentary
C4a, C5a 139 - 141Quaternary carbons fused to the nitrogen, typically the most downfield in the carbazole core.
C9a, C12a 122 - 124Quaternary carbons at the fusion of the two six-membered rings.
C6 130 - 132Carbon bearing the methyl group. The methyl substituent causes a downfield shift of ~9 ppm relative to an unsubstituted carbon.
C3 115 - 117Carbon bearing the bromine atom. The "heavy atom effect" of bromine typically causes a shielding (upfield) effect on the directly attached carbon.
C5, C4 126 - 128Aromatic CH carbons. C4 is deshielded by the adjacent bromine.
C8, C1 120 - 122Aromatic CH carbons.
C7, C2 110 - 112Aromatic CH carbons ortho to the nitrogen atom are typically shielded.
Phenyl (ipso) 137 - 139The phenyl carbon directly attached to the nitrogen atom.
Phenyl (ortho) 127 - 129Deshielded relative to the meta carbons.
Phenyl (meta) 130 - 131Typical aromatic CH carbon shift.
Phenyl (para) 128 - 129Shift is similar to the ortho carbons.
CH₃ (C6-Me) 21 - 22Typical chemical shift for an aryl-bound methyl carbon.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for a good signal-to-noise ratio in a reasonable time.

  • Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H system) or higher spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans are typically required due to the low sensitivity of the ¹³C nucleus.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern gives clues about the molecule's structure and stability.

Predicted Mass Spectral Data
  • Molecular Formula: C₁₉H₁₄BrN

  • Monoisotopic Mass: 335.0364 u (for ⁷⁹Br) and 337.0344 u (for ⁸¹Br)

  • Molecular Ion (M⁺•): The key diagnostic feature will be a pair of peaks of nearly equal intensity at m/z 335 and m/z 337 . This M/M+2 pattern is the characteristic isotopic signature of a molecule containing one bromine atom.[7][8]

  • Key Fragments:

    • m/z 256 [M-Br]⁺: Loss of the bromine radical is a highly favorable fragmentation pathway, leading to a stable carbazole cation. This is expected to be a major peak.

    • m/z 241 [M-Br-CH₃]⁺: Subsequent loss of a methyl radical from the m/z 256 fragment.

    • m/z 77 [C₆H₅]⁺: A peak corresponding to the phenyl cation from the N-phenyl group.

Fragmentation Pathway

M [M]⁺• m/z 335/337 F1 [M-Br]⁺ m/z 256 M->F1 - •Br F3 [C₆H₅]⁺ m/z 77 M->F3 - C₁₂H₉BrN• (alternative path) F2 [M-Br-CH₃]⁺ m/z 241 F1->F2 - •CH₃

Sources

Exploratory

Technical Whitepaper: Photophysical Characterization &amp; Quantum Yield Determination of 3-bromo-6-methyl-9-phenyl-9H-carbazole

Executive Summary This technical guide details the protocol for determining the Photoluminescence Quantum Yield (PLQY) of 3-bromo-6-methyl-9-phenyl-9H-carbazole . This molecule is a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the protocol for determining the Photoluminescence Quantum Yield (PLQY) of 3-bromo-6-methyl-9-phenyl-9H-carbazole . This molecule is a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters and host materials.

Key Technical Challenge: The presence of the bromine atom at the 3-position introduces a significant Heavy Atom Effect (HAE) . This enhances Spin-Orbit Coupling (SOC), promoting Intersystem Crossing (ISC) from the Singlet (


) to the Triplet (

) state. Consequently, the prompt fluorescence quantum yield is expected to be lower than its non-halogenated analogs, necessitating high-sensitivity measurement techniques and rigorous deoxygenation to prevent triplet quenching.

Molecular Context & Photophysics[1]

Understanding the electronic behavior of the molecule is a prerequisite for accurate measurement.

Structural Impact on Photophysics[2]
  • Carbazole Core: Provides the primary

    
     transition, typically absorbing in the 290–350 nm range and emitting in the deep blue/violet (380–420 nm).
    
  • 3-Bromo Substituent: The heavy bromine atom (

    
    ) increases the rate of ISC (
    
    
    
    ). This acts as a fluorescence quenching pathway.
    • Observation: Expect reduced PLQY in air-equilibrated solutions.

    • Opportunity: Potential for phosphorescence at 77 K (cryogenic measurement).

  • 6-Methyl Group: A weak electron-donating group that may induce a slight bathochromic (red) shift in emission compared to the unmethylated core.

  • 9-Phenyl Group: Provides steric bulk, preventing

    
    -stacking aggregation in the solid state, but twists out of plane, limiting conjugation extension.
    
Jablonski Diagram (Heavy Atom Effect)

The following diagram illustrates the competitive decay pathways relevant to this molecule.

Jablonski S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 Absorption (hν) S1->S0 Fluorescence (k_f) (Quenched by Br) T1 Triplet State (T1) S1->T1 Intersystem Crossing (k_ISC) (Enhanced by 3-Br) T1->S0 Phosphorescence (k_p) (Requires 77K/Deox) S0_nr Heat T1->S0_nr Non-radiative Decay (O2 Quenching)

Caption: Jablonski diagram highlighting the heavy atom effect of Bromine, which enhances Intersystem Crossing (S1 → T1) and competes with fluorescence.

Experimental Strategy: Relative vs. Absolute

For this specific brominated compound, the choice of method depends on the sample state.

FeatureRelative Method (Solution)Absolute Method (Integrating Sphere)
Applicability Dilute Solutions (Toluene, THF)Powders, Films, Solutions
Accuracy High (if standard is well-matched)High (eliminates angular dependence)
Primary Error Refractive index mismatch, Standard degradationSelf-absorption (re-absorption)
Recommendation Primary Protocol for characterization.Required for solid-state OLED precursors.

Detailed Protocol: Relative Method (Solution)

This protocol uses the comparative method against a known standard.[1][2][3]

Reagents & Equipment
  • Solvent: Spectroscopic grade Toluene or Cyclohexane (Non-polar solvents minimize Charge Transfer states). Avoid halogenated solvents (DCM, Chloroform) to prevent external heavy atom effects.

  • Reference Standard: 9,10-Diphenylanthracene (DPA) in Cyclohexane (

    
    ).
    
    • Why DPA? It emits in the blue region (400–450 nm), matching the carbazole derivative better than Rhodamine, and is stable in non-polar solvents.

  • Cuvettes: Quartz, 10 mm path length (4 clear sides preferred).

Sample Preparation (The "Inner Filter" Rule)

The most common error in PLQY measurement is the Inner Filter Effect (IFE) , where the sample absorbs its own emission or the excitation light is not uniform.

  • Stock Solution: Dissolve 1 mg of 3-bromo-6-methyl-9-phenyl-9H-carbazole in 10 mL Toluene.

  • Dilution Series: Prepare 4-5 dilutions.

  • Absorbance Check: Measure UV-Vis absorbance at the excitation wavelength (

    
    ).
    
    • CRITICAL: Adjust concentration so Optical Density (OD) is 0.02 < A < 0.10 .

    • Reasoning: Above 0.1 OD, the linear relationship between absorption and emission breaks down.

Deoxygenation (Essential for Br-Compounds)

Because Bromine promotes triplet formation, dissolved oxygen will quench the excited states.

  • Method: Sparge the solution with high-purity Argon or Nitrogen for 15 minutes prior to measurement. Seal the cuvette with Parafilm or a septum cap.

Measurement Workflow

Workflow Start Start: Sample & Standard Prep AbsScan 1. UV-Vis Absorbance Scan (Target A = 0.05 at λ_ex) Start->AbsScan ExSelect 2. Select Excitation λ (Ideally 330-350 nm) AbsScan->ExSelect EmScan 3. Fluorescence Emission Scan (Integrate Area under curve) ExSelect->EmScan Plot 4. Plot Integrated Intensity vs. Absorbance (Gradient Calculation) EmScan->Plot Calc 5. Apply QY Equation (Refractive Index Correction) Plot->Calc

Caption: Step-by-step workflow for Relative Quantum Yield determination.[2]

Calculation

Calculate the Quantum Yield (


) using the gradient of the plot (Integrated Emission vs. Absorbance):


  • 
    : QY of Standard (DPA = 0.90).
    
  • 
    : Slope of the line (Integrated Emission Intensity / Absorbance).
    
  • 
    : Refractive index of solvents.
    

Correction Factor: If using Toluene for the sample and Cyclohexane for DPA, the correction term


 increases the calculated QY by 10%. Ignoring this is a major source of error. 

Absolute Method (Integrating Sphere)[3]

For solid films (e.g., doped PMMA films for OLED testing), the relative method fails.

  • Blank Measurement: Place the empty quartz holder/substrate in the sphere. Measure the excitation peak area (

    
    ).
    
  • Sample Measurement: Place the film in the sphere. Measure the reduced excitation peak area (

    
    ) and the emission peak area (
    
    
    
    ).
  • Calculation:

    
    
    
    • Note:

      
       represents the total photons absorbed by the sample.
      

Expected Results & Troubleshooting

ObservationProbable CauseCorrective Action
QY is extremely low (< 1%) Oxygen quenching of triplets (due to Br).Sparge with Argon for 20 mins; ensure airtight seal.
Emission peak is distorted Self-absorption (Inner Filter Effect).Dilute sample until Abs < 0.05 OD.
Excitation peak appears in emission Rayleigh scattering.Use a cut-off filter or subtract solvent blank spectrum.
Phosphorescence observed 3-Br induced ISC + Deoxygenation.This is a feature, not a bug. Measure Time-Resolved PL to separate Prompt vs. Delayed components.

References

  • IUPAC Technical Report: Brouwer, A. M. (2011).[2] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.

  • Heavy Atom Effect in Carbazoles: Chen, D., et al. (2018). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens.[4][5][6][7] ACS Applied Materials & Interfaces, 10(20), 17327–17334.[4] [4]

  • Reference Standards: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Synthesis & Properties: 3-Bromo-6-methyl-9-phenyl-9H-carbazole (CAS 1221237-81-5) Product Data.

Sources

Protocols & Analytical Methods

Method

"using 3-bromo-6-methyl-9-phenyl-9H-carbazole in OLED fabrication"

Application Note: High-Purity Synthesis & Device Integration of 3-Bromo-6-methyl-9-phenyl-9H-carbazole Derivatives Part 1: Executive Summary & Core Directive The Strategic Value of the Scaffold 3-Bromo-6-methyl-9-phenyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis & Device Integration of 3-Bromo-6-methyl-9-phenyl-9H-carbazole Derivatives

Part 1: Executive Summary & Core Directive

The Strategic Value of the Scaffold 3-Bromo-6-methyl-9-phenyl-9H-carbazole (CAS: Specific derivative of 1153-85-1 family) is not a final active layer but a regio-controlled synthone . Unlike symmetric 3,6-dibromocarbazole precursors, this molecule features a "blocking" methyl group at the 6-position. This asymmetry is critical for designing Hole Transport Materials (HTMs) with precise molecular weights and solubility profiles.

The methyl group serves two specific functions in OLED design:

  • Steric Modulation: It disrupts π-π stacking just enough to prevent crystallization in thin films (morphological stability) without compromising charge transport.

  • Electronic Tuning: As a weak electron-donating group (EDG), it slightly destabilizes the HOMO level, lowering the hole injection barrier from the anode/HIL interface.

This guide details the conversion of this intermediate into a high-mobility HTM (N,N-diphenyl-6-methyl-9-phenyl-9H-carbazol-3-amine) and its subsequent integration into a phosphorescent OLED stack.

Part 2: Material Synthesis Protocol (The "Application")

Objective: Synthesize the active HTM via Buchwald-Hartwig Cross-Coupling. Target Molecule: N,N-diphenyl-6-methyl-9-phenyl-9H-carbazol-3-amine (Me-Ph-Cz-DPA).

Reaction Logic & Mechanism

We utilize a Palladium-catalyzed C-N bond formation.[1][2][3] The bromine at C3 is the reactive electrophile. The 6-methyl group remains inert, preserving the asymmetric core.

  • Catalyst: Pd(OAc)₂ / Tri-tert-butylphosphine (P(t-Bu)₃). Rationale: Bulky, electron-rich phosphines facilitate oxidative addition into the electron-rich carbazole ring.

  • Base: Sodium tert-butoxide (NaOtBu). Rationale: Strong base required to deprotonate the secondary amine.

Step-by-Step Synthesis Protocol

Safety Note: All steps must be performed under an inert Argon atmosphere using Schlenk line techniques.

  • Reagent Preparation:

    • Precursor: 3-bromo-6-methyl-9-phenyl-9H-carbazole (1.0 eq, 10 mmol, 3.36 g).

    • Amine: Diphenylamine (1.2 eq, 12 mmol, 2.03 g).

    • Catalyst: Pd(OAc)₂ (2 mol%) + P(t-Bu)₃ (4 mol% in toluene).

    • Base: NaOtBu (1.5 eq, 15 mmol, 1.44 g).

    • Solvent: Anhydrous Toluene (50 mL, degassed).

  • Execution:

    • Charge a dry three-neck flask with the Precursor, Amine, and Base.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous Toluene via syringe.

    • Add the Catalyst solution last to initiate the cycle.

    • Reflux: Heat to 110°C for 12 hours. Monitor via TLC (Eluent: Hexane/DCM 4:1).

  • Workup & Purification (Critical for OLED Purity):

    • Cool to Room Temp (RT). Filter through a Celite pad to remove Pd black.

    • Extract with DCM/Water.[2] Dry organic layer over MgSO₄.

    • Column Chromatography: Silica gel; Gradient elution (Hexane -> 5% DCM in Hexane).

    • Sublimation: The final powder must be purified via thermal gradient sublimation (TGS) at 10⁻⁶ Torr to remove trace halogens, which act as exciton quenchers.

Yield Target: >85% (Yellowish powder).

Part 3: OLED Device Fabrication Protocol

Objective: Fabricate a green phosphorescent OLED using the synthesized Me-Ph-Cz-DPA as the Hole Transport Layer (HTL).

Device Architecture (Visualized)

OLED_Stack Substrate Glass Substrate Anode Anode: ITO (150 nm) Substrate->Anode HIL HIL: HAT-CN (10 nm) (Hole Injection) Anode->HIL Hole Injection HTL HTL: Me-Ph-Cz-DPA (40 nm) (Target Material) HIL->HTL Hole Transport EML EML: CBP:Ir(ppy)3 (30 nm) (Green Phosphorescence) HTL->EML Exciton Confinement ETL ETL: TPBi (40 nm) (Electron Transport) ETL->EML Electron Transport Cathode Cathode: LiF (1 nm) / Al (100 nm) Cathode->ETL Electron Injection

Caption: Figure 1. Standard Phosphorescent OLED Stack utilizing the methyl-carbazole derivative as the primary HTL.

Fabrication Workflow
  • Substrate Cleaning:

    • ITO glass (15 Ω/sq) scrubbed with detergent.

    • Ultrasonic bath: Deionized water -> Acetone -> Isopropanol (15 min each).

    • UV-Ozone Treatment: 20 minutes (Critical for work function alignment).

  • Vacuum Deposition:

    • Transfer to Vacuum Thermal Evaporator (Base pressure <

      
       Torr).
      
    • Rate Control:

      • Organics (HTL, EML, ETL): 1–2 Å/s.

      • Dopant (Ir(ppy)₃): 0.1 Å/s (Co-deposition).

      • LiF: 0.1 Å/s.

      • Al: 5 Å/s.

  • Layer Deposition Sequence:

    • HIL: HAT-CN (10 nm).

    • HTL (Our Material): Deposit Me-Ph-Cz-DPA (40 nm). Note: The methyl group prevents crystallization during this thermal stress.

    • EML: Host CBP doped with 8% Ir(ppy)₃ (30 nm).

    • ETL: TPBi (40 nm).

    • Cathode: LiF (1 nm) / Al (100 nm).

  • Encapsulation:

    • Perform in N₂ glovebox (<1 ppm O₂/H₂O).

    • Use UV-curable epoxy and glass lid with desiccant.

Part 4: Characterization & Data Analysis

Evaluation Logic: We compare the Methyl-substituted HTL against a standard reference (Non-methylated analogue).

Expected Material Properties
PropertyMethodMe-Ph-Cz-DPA (Target)Reference (Ph-Cz-DPA)Impact of Methyl Group
HOMO (eV) CV / UPS-5.25 eV-5.32 eVDestabilized: Easier hole injection.
LUMO (eV) Optical Gap-2.10 eV-2.15 eVMinimal impact on LUMO.
Tg (°C) DSC105°C98°CIncreased: Methyl restricts rotation, enhancing thermal stability.
Td (5%) TGA410°C400°CHigh thermal robustness.
Device Performance Metrics
MetricValueInterpretation
Turn-on Voltage (Von) 3.2 VLow injection barrier due to HOMO alignment.
Max EQE (%) ~18.5%High triplet energy (

) of carbazole confines excitons in EML.
Lifetime (LT95) >200 hrsMethyl group prevents morphological degradation (crystallization) under operation.

Part 5: Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Bromo-6-methyl-9-phenyl-carbazole (Precursor) Reaction Buchwald-Hartwig Coupling (Toluene, 110°C, 12h) Start->Reaction Reactants Diphenylamine + NaOtBu Pd(OAc)2 / P(t-Bu)3 Reactants->Reaction Crude Crude Product Reaction->Crude Purification Column Chromatography + Sublimation Crude->Purification Final Active HTL Material (>99.9% Purity) Purification->Final

Caption: Figure 2. Synthetic pathway from brominated precursor to active OLED material.

References

  • Albrecht, K., et al. "Carbazole-based Hole Transport Materials for High-Efficiency OLEDs." Journal of Materials Chemistry C, 2017.

  • Miyaura, N., & Buchwald, S. L. "Cross-Coupling Reactions: A Practical Guide." Topics in Current Chemistry, 2002.

  • Adachi, C. "Third-generation organic electroluminescence based on thermally activated delayed fluorescence." Nature, 2012.

  • PubChem Compound Summary. "3-Bromo-9-phenylcarbazole Derivatives." National Library of Medicine.

  • Organic Syntheses. "Buchwald-Hartwig Amination General Procedures." Org.[4][5][6] Synth.

Sources

Application

"Buchwald-Hartwig amination of 3-bromo-6-methyl-9-phenyl-9H-carbazole"

Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-bromo-6-methyl-9-phenyl-9H-carbazole Executive Summary This application note details the protocol for the Buchwald-Hartwig cross-coupling of 3-bromo-6-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Buchwald-Hartwig Amination of 3-bromo-6-methyl-9-phenyl-9H-carbazole

Executive Summary

This application note details the protocol for the Buchwald-Hartwig cross-coupling of 3-bromo-6-methyl-9-phenyl-9H-carbazole with secondary amines. This specific substrate is a critical building block for Hole Transport Materials (HTMs) in Organic Light Emitting Diodes (OLEDs). The presence of the electron-donating methyl group at the C6 position, combined with the electron-rich carbazole core, presents unique electronic challenges that distinguish it from standard aryl bromide couplings. This guide provides a robust, self-validating methodology using a Pd(0)/Tri-tert-butylphosphine catalytic system to ensure high yields (>90%) and minimize dehalogenation side-reactions.

Scientific Background & Mechanistic Insight

Substrate Analysis

The substrate, 3-bromo-6-methyl-9-phenyl-9H-carbazole , possesses two distinct electronic features:

  • Electron-Rich Core: The carbazole nitrogen (N9) donates electron density into the aromatic system. The methyl group at C6 further enriches the ring.

  • Deactivated Electrophile: Electron-rich aryl bromides are generally slower to undergo Oxidative Addition (OA) with Pd(0) compared to electron-deficient counterparts (e.g., bromonitrobenzene).

Implication: Standard ligands (e.g., PPh3) often fail to promote the OA step efficiently, leading to catalyst decomposition or homocoupling. Bulky, electron-rich phosphines are required to accelerate OA and facilitate the subsequent Reductive Elimination (RE) .

The Catalytic Cycle

The reaction proceeds via the Pd(0)/Pd(II) cycle. The critical rate-determining step for this specific substrate is often the oxidative addition due to the electronic deactivation discussed above.

CatalyticCycle cluster_0 Critical Control Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + 3-Br-6-Me-Carbazole AmineCoord Amine Coordination (Ar-Pd(II)-NHR2) OxAdd->AmineCoord + Amine Deprot Deprotonation (Base assisted) AmineCoord->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim - NaBr, -HOtBu RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle emphasizing the Oxidative Addition step, which requires electron-rich ligands (L) to overcome the deactivated nature of the carbazole substrate.

Experimental Optimization Matrix

Before executing the protocol, select the appropriate conditions based on the coupling partner (Amine).

VariableCondition A (Standard)Condition B (Steric Challenge)Rationale
Target Amine Diphenylamine, CarbazoleDiarylamines with ortho-substituentsSteric bulk hinders Pd coordination.
Catalyst Pd₂(dba)₃Pd₂(dba)₃Bis(dibenzylideneacetone)palladium(0) is a stable Pd(0) source.
Ligand P(t-Bu)₃ (1.2 equiv to Pd)XPhos or RuPhos P(t-Bu)₃ is excellent for electron-rich bromides; Buchwald ligands (XPhos) stabilize the transition state for bulky amines.
Base NaOtBuNaOtBuStrong base required for rapid deprotonation.[1]
Solvent TolueneXylene / Toluene (1:1)Higher boiling point may be needed for sterically hindered RE.
Temp 100 °C120 °CThermal energy required to cross activation barrier.

Detailed Protocol: Synthesis of N,N-Diaryl-6-methyl-9-phenylcarbazol-3-amine

Scope: Coupling of 3-bromo-6-methyl-9-phenyl-9H-carbazole with Diphenylamine (Model Amine).

Reagents & Stoichiometry
  • Aryl Bromide (1.0 equiv): 3-bromo-6-methyl-9-phenyl-9H-carbazole (MW: ~336.2 g/mol )

  • Amine (1.2 equiv): Diphenylamine

  • Catalyst (1-2 mol%): Pd₂(dba)₃

  • Ligand (2-4 mol%): P(t-Bu)₃ (added as 1.0 M solution in toluene or HBF₄ salt)

  • Base (1.5 equiv): Sodium tert-butoxide (NaOtBu) - Must be stored in glovebox or desiccator.

  • Solvent: Anhydrous Toluene (0.1 M concentration relative to bromide).

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Critical: Palladium(0) and P(t-Bu)₃ are oxygen-sensitive. All glassware must be oven-dried (120°C) and cooled under a stream of Argon or Nitrogen.

  • Use a Schlenk tube or a heavy-walled pressure vial with a crimp cap.

Step 2: Reagent Loading

  • Charge the reaction vessel with Aryl Bromide (1.0 equiv), Diphenylamine (1.2 equiv), and NaOtBu (1.5 equiv).

  • If using a glovebox: Add Pd₂(dba)₃ and Ligand solid/solution now.

  • If using Schlenk line: Cap the vessel and cycle vacuum/Argon 3 times.

Step 3: Solvent & Catalyst Addition (Schlenk Method)

  • Add anhydrous Toluene via syringe through the septum.

  • Sparge the solvent with Argon for 10 minutes (bubbling gas through liquid) to remove dissolved oxygen.

  • Add the Catalyst/Ligand stock solution.

    • Preparation of Active Catalyst: In a separate small vial under Argon, mix Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of toluene. Stir for 5 mins until the solution turns from purple/black to a bright orange/brown (indicating formation of active Pd-Ligand species). Inject this into the main vessel.

Step 4: Reaction

  • Heat the mixture to 100–110 °C (oil bath temperature).

  • Stir vigorously (800+ RPM). The insoluble base (NaOtBu) requires good agitation to interact with the soluble Pd-complex.

  • Monitoring: Monitor by TLC (Hexane:DCM 4:1) or HPLC.[2][3]

    • Endpoint: Disappearance of the Aryl Bromide.

    • Time: Typically 2–6 hours.

Step 5: Workup

  • Cool to room temperature.

  • Dilute with DCM (Dichloromethane) or Ethyl Acetate.

  • Filter through a pad of Celite (diatomaceous earth) to remove palladium black and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

Step 6: Purification

  • Recrystallization is often possible for carbazole derivatives (Toluene/Ethanol or DCM/Hexane).

  • Alternatively, perform Flash Column Chromatography using Silica Gel (Eluent: Hexane -> Hexane/DCM gradient).

Workflow Visualization

Workflow Start Start: Dry Glassware Argon Purge Load Load Solids: Bromide, Amine, Base (NaOtBu) Start->Load Degas Add Solvent & Degas (10 min) Load->Degas Cat Inject Active Catalyst (Pd + Ligand) Degas->Cat Heat Reflux 100°C (2-6 Hours) Cat->Heat QC QC Check: TLC/HPLC Heat->QC QC->Heat Incomplete Filter Filter (Celite) & Concentrate QC->Filter Complete Pure Purification: Recryst. or Column Filter->Pure

Figure 2: Operational workflow for the synthesis, emphasizing the degassing step critical for Pd(0) stability.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning (O₂); Inactive Ligand.Ensure rigorous degassing. Use fresh P(t-Bu)₃ or switch to air-stable precatalyst (e.g., XPhos Pd G4).
Debromination (Ar-H) Hydride source present; Overheating.[2]Ensure solvent is anhydrous. Reduce temperature slightly.
Homocoupling (Ar-Ar) Oxidative coupling.Often occurs if O₂ is present. Check Argon lines.
Black Precipitate "Pd Black" formation.Ligand dissociation. Increase Ligand:Pd ratio to 2:1 or 4:1.

References

  • Mechanistic Foundation

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection (P(t-Bu)3)

    • Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575–5580. Link

  • Carbazole Synthesis Context

    • Ku, S., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Physical Chemistry C, 125(49), 27100–27110. Link

  • General Protocol (Organic Syntheses)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2011). Large-Scale Applications of Amide Couplings. Organic Process Research & Development. (Referencing standard Buchwald conditions). Link

Disclaimer: This protocol involves the use of transition metal catalysts and pyrophoric ligands. All procedures should be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Method

Application Notes and Protocols for the Functionalization of 3-bromo-6-methyl-9-phenyl-9H-carbazole

Introduction: The Versatile Carbazole Scaffold Carbazole and its derivatives are a cornerstone in modern materials science and medicinal chemistry. Their unique electronic properties, including high hole mobility and the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Carbazole Scaffold

Carbazole and its derivatives are a cornerstone in modern materials science and medicinal chemistry. Their unique electronic properties, including high hole mobility and thermal stability, make them indispensable components in organic light-emitting diodes (OLEDs), particularly as host materials for phosphorescent emitters.[1] In the realm of drug discovery, the carbazole nucleus is a privileged scaffold, appearing in numerous biologically active compounds with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.

The strategic functionalization of the carbazole core is paramount to tuning its physicochemical properties for specific applications. The subject of this guide, 3-bromo-6-methyl-9-phenyl-9H-carbazole, is a key intermediate, offering a reactive handle at the 3-position for a variety of powerful cross-coupling reactions. The presence of the methyl group at the 6-position and the phenyl group at the 9-position (N-position) provides additional avenues for modulating the molecule's steric and electronic characteristics.

This document provides detailed protocols for several key palladium-catalyzed cross-coupling reactions to functionalize 3-bromo-6-methyl-9-phenyl-9H-carbazole. The methodologies described herein are foundational for researchers in organic synthesis, materials science, and drug development aiming to generate novel carbazole-based molecules.

Synthesis of the Starting Material: 3-bromo-6-methyl-9-phenyl-9H-carbazole

A common route to N-aryl carbazoles involves the coupling of a carbazole with an aryl halide. While specific procedures for the 6-methyl derivative are not extensively documented in readily available literature, a general and reliable method involves a copper- or palladium-catalyzed N-arylation of 3-bromo-6-methyl-9H-carbazole with an appropriate phenylating agent (e.g., bromobenzene or iodobenzene). The initial 3-bromo-6-methyl-9H-carbazole can be synthesized via electrophilic bromination of 2-methylcarbazole.

A representative synthesis for a similar, unmethylated analogue, N-phenyl-3-bromocarbazole, involves a two-step process: first, the bromination of carbazole with N-bromosuccinimide (NBS), followed by a copper-catalyzed N-arylation with bromobenzene.[2]

Core Functionalization Protocols

The bromine atom at the C-3 position of the carbazole is the primary site for the functionalization reactions detailed below. These palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for C-C and C-N bond formation in modern organic synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[3] It facilitates the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, to form a biaryl structure. This is particularly useful for extending the conjugation of the carbazole core, a key strategy in the design of materials for OLEDs.

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the reaction. The base is essential for activating the boronic acid to facilitate the transmetalation step.[3][4]

Protocol 1: Suzuki-Miyaura Coupling of 3-bromo-6-methyl-9-phenyl-9H-carbazole with an Arylboronic Acid

This protocol is adapted from general procedures for Suzuki-Miyaura couplings on aryl bromides and carbazole systems.[5][6][7]

Materials:

  • 3-bromo-6-methyl-9-phenyl-9H-carbazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 equiv) or Pd(OAc)₂ with a suitable phosphine ligand.

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: Toluene/Water (e.g., 4:1 v/v) or 1,4-Dioxane/Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 3-bromo-6-methyl-9-phenyl-9H-carbazole, the arylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[8]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent system to be determined based on product polarity, e.g., hexane/ethyl acetate).

ParameterRecommended ConditionRationale / Key Insight
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandPd(PPh₃)₄ is often used directly. Other systems may require a separate phosphine ligand.
Base K₂CO₃, Cs₂CO₃Essential for the transmetalation step. Cs₂CO₃ is more soluble and often more effective.
Solvent Toluene/H₂O, Dioxane/H₂OA biphasic system is common to dissolve both organic and inorganic reagents.
Temperature 80-100 °CSufficient thermal energy is needed to drive the catalytic cycle.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[9][10] This reaction is invaluable for synthesizing arylamines, which are key components in many pharmaceuticals and organic electronic materials.

Similar to the Suzuki coupling, the mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][11] Key steps include oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination to yield the C-N coupled product. The use of bulky, electron-rich phosphine ligands is crucial to facilitate the reductive elimination step, which is often rate-limiting.[9]

Protocol 2: Buchwald-Hartwig Amination of 3-bromo-6-methyl-9-phenyl-9H-carbazole

This protocol is a general guide adapted from established procedures for aryl bromides.[12][13][14]

Materials:

  • 3-bromo-6-methyl-9-phenyl-9H-carbazole (1.0 equiv)

  • Amine (primary or secondary) (1.2-1.5 equiv)

  • Palladium precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.02 equiv)

  • Phosphine Ligand: e.g., XPhos, RuPhos, or BINAP (0.02-0.05 equiv)

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.0 equiv)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst and the phosphine ligand to a dry Schlenk tube.

  • Add 3-bromo-6-methyl-9-phenyl-9H-carbazole and the base.

  • Seal the tube, remove from the glovebox, and add the anhydrous solvent via syringe.

  • Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 2.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale / Key Insight
Catalyst System Pd₂(dba)₃ + Bulky LigandModern phosphine ligands (e.g., Buchwald ligands) are essential for high yields with a broad range of amines.
Base NaOtBu, LHMDSA strong, non-nucleophilic base is required. NaOtBu is common, while LHMDS can be used for substrates with base-sensitive functional groups.[8]
Solvent Anhydrous Toluene, DioxaneAprotic, non-polar to moderately polar solvents are preferred. Must be anhydrous.
Atmosphere Inert (Ar or N₂)The Pd(0) catalyst is sensitive to oxygen.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating an arylethyne linkage.[15][16] This is a highly effective method for introducing linear, rigid alkynyl groups, which can significantly impact the electronic and photophysical properties of the carbazole core.

The standard Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[15] The palladium catalyst undergoes oxidative addition with the aryl bromide. Simultaneously, the copper catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final product. An amine base (e.g., triethylamine) is used both as a base and often as the solvent.[17]

Protocol 3: Sonogashira Coupling of 3-bromo-6-methyl-9-phenyl-9H-carbazole with a Terminal Alkyne

This protocol is based on general procedures for the Sonogashira coupling of aryl bromides.[18][19]

Materials:

  • 3-bromo-6-methyl-9-phenyl-9H-carbazole (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02-0.05 equiv)

  • Copper(I) iodide (CuI) (0.05-0.10 equiv)

  • Base/Solvent: Triethylamine (Et₃N) or a mixture of THF and Et₃N

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add 3-bromo-6-methyl-9-phenyl-9H-carbazole, the palladium catalyst, and CuI.

  • Seal the flask and purge with an inert gas.

  • Add the degassed solvent (e.g., Et₃N or THF).

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. The reaction is often exothermic upon addition of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterRecommended ConditionRationale / Key Insight
Catalyst System Pd(PPh₃)₂Cl₂ / CuIThe classic dual-catalyst system. Copper-free versions exist but may require different ligands and conditions.
Base Et₃N, DiisopropylamineActs as both a base and often as the solvent. Must be anhydrous and deoxygenated.
Solvent Amine or Amine/THFTHF can be used as a co-solvent to improve solubility.
Temperature Room temp. to 60 °COften proceeds at mild temperatures, but gentle heating can accelerate the reaction.

Visualization of Workflows

General Cross-Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst (Carbazole, Coupling Partner, Pd-Catalyst, Ligand, Base) B 2. Seal & Purge (Inert Atmosphere) A->B C 3. Add Solvent B->C D 4. Heat & Stir (Monitor by TLC/LC-MS) C->D E 5. Quench & Extract D->E F 6. Dry & Concentrate E->F G 7. Purify (Column Chromatography) F->G H Final Product G->H

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_complex Ar-Pd(II)L₂-Br Pd0->PdII_complex Oxidative Addition ArylBr Ar-Br OxAdd Oxidative Addition ArylBr->OxAdd OxAdd->PdII_complex PdII_complex->Pd0 Reductive Elimination PdII_R_complex Ar-Pd(II)L₂-R PdII_complex->PdII_R_complex Boronic_Acid R-B(OH)₂ Transmetalation Transmetalation Boronic_Acid->Transmetalation Base Base Base->Transmetalation Transmetalation->PdII_R_complex PdII_R_complex->PdII_complex Transmetalation RedElim Reductive Elimination RedElim->Pd0 Product Ar-R Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion and Further Functionalizations

The protocols detailed above for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings represent a powerful toolkit for the derivatization of 3-bromo-6-methyl-9-phenyl-9H-carbazole. Beyond these, the reactive C-Br bond can participate in a host of other valuable transformations, including:

  • Heck Reaction: For the synthesis of vinyl-substituted carbazoles by coupling with alkenes.[4][17][20]

  • Miyaura Borylation: To convert the bromide into a boronate ester, which can then be used in subsequent Suzuki couplings.[11][12][13]

  • Cyanation: To introduce a nitrile group, a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine.[2][6][21]

Successful implementation of these protocols requires careful attention to reagent purity, rigorous exclusion of air and moisture, and systematic optimization of reaction conditions for each specific substrate combination. The resulting functionalized carbazoles will serve as valuable building blocks for the next generation of organic electronic materials and therapeutic agents.

References

  • Miyaura Borylation Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Miyaura borylation - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (2024, July 10). Retrieved February 27, 2026, from [Link]

  • Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. (2023, July 25). Retrieved February 27, 2026, from [Link]

  • A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. - Europe PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Condition. (2012). The Royal Society of Chemistry. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC. (2024, December 12). Retrieved February 27, 2026, from [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Retrieved February 27, 2026, from [Link]

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Palladium Charcoal-Catalyzed Suzuki-Miyaura Coupling and Iridium-Catalyzed Aromatic C-H Borylation. (n.d.). Retrieved February 27, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 27, 2026, from [Link]

  • Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. (2020, August 7). Thieme. Retrieved from [Link]

  • 9H-Carbazole, 9-ethyl-3,6-dimethyl - Organic Syntheses Procedure. (n.d.). Retrieved February 27, 2026, from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (2015, January 2). MIT Open Access Articles. Retrieved from [Link]

  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1). Retrieved February 27, 2026, from [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021, December 3). Retrieved February 27, 2026, from [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction | ChemRxiv. (2020, July 8). Retrieved February 27, 2026, from [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved February 27, 2026, from [Link]

  • 9-Vinyl-9H-carbazole-3,6-dicarbonitrile - MDPI. (2024, February 2). Retrieved February 27, 2026, from [Link]

  • 3-Bromo-9-phenylcarbazole | C18H12BrN - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

  • Effect of Conjugation and Aromaticity of 3,6 Di-substituted Carbazole On Triplet Energy. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - Beilstein Journals. (n.d.). Retrieved February 27, 2026, from [Link]

  • Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Application

Application Note: Electrochemical Characterization of 9-Phenylcarbazoles via Cyclic Voltammetry

Abstract & Scope 9-phenylcarbazole (9-PhCz) and its derivatives are critical building blocks in organic electronics, particularly as hole-transport materials (HTM) and hosts for phosphorescent OLEDs. Their performance de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

9-phenylcarbazole (9-PhCz) and its derivatives are critical building blocks in organic electronics, particularly as hole-transport materials (HTM) and hosts for phosphorescent OLEDs. Their performance depends heavily on their ionization potential (HOMO level) and electrochemical stability.

This guide provides a high-precision protocol for determining the oxidation potentials and frontier orbital energies of 9-phenylcarbazoles. Unlike standard aqueous voltammetry, this protocol addresses the specific challenges of non-aqueous electrochemistry: solvent selection for solubility, the elimination of water traces, and the critical calibration against the Ferrocene/Ferrocenium (


) internal standard.

Strategic Experimental Design

The Solvent-Electrolyte System

The choice of solvent is the single most common source of error in carbazole electrochemistry.

  • Dichloromethane (DCM): Recommended.[1] 9-phenylcarbazoles are bulky and hydrophobic. DCM provides superior solubility compared to acetonitrile (MeCN). While MeCN has a wider electrochemical window, it often causes precipitation of the radical cation on the electrode surface, leading to fouling.

  • Electrolyte: Tetrabutylammonium Hexafluorophosphate (

    
    ) at 0.1 M. It is preferred over perchlorates (
    
    
    
    ) due to safety (non-explosive) and high solubility in DCM.
Electrode Configuration
  • Working Electrode (WE): Glassy Carbon (3 mm diameter). Platinum discs are acceptable but often catalyze polymer film formation more aggressively than carbon.

  • Counter Electrode (CE): Platinum Wire. Must have a larger surface area than the WE to ensure the reaction is not rate-limited at the counter side.

  • Reference Electrode (RE): Non-aqueous Ag/Ag

    
      (0.01 M AgNO
    
    
    
    in MeCN).
    • Critical Note: Do not use aqueous Ag/AgCl or Calomel electrodes directly. The leakage of water and KCl will precipitate the electrolyte and alter the junction potential. If a pseudo-reference (Ag wire) is used, the internal standard (Ferrocene) becomes mandatory for every single measurement.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow of the experiment, emphasizing the "Spike" method for internal calibration.

CV_Workflow Start Start Polish 1. Electrode Polishing (0.05 µm Alumina) Start->Polish Blank 2. Blank Scan (Solvent + Electrolyte) Polish->Blank Analyte 3. Analyte Scan (1 mM 9-PhCz) Blank->Analyte Check Reversible? Analyte->Check Check->Polish Fouling Detected Spike 4. Ferrocene Spike (Internal Standard) Check->Spike Yes/No Calc 5. Calculate HOMO/LUMO Spike->Calc

Figure 1: Step-by-step workflow for high-precision CV measurement. Note the feedback loop: if the electrode fouls (passivates), re-polishing is required immediately.

Detailed Protocol

Phase 1: Preparation
  • Electrolyte Preparation: Dissolve dry

    
     in anhydrous DCM to a concentration of 0.1 M.
    
    • Tip: Store over activated molecular sieves (3Å or 4Å) to keep water content <50 ppm. Water narrows the window and reacts with radical cations.

  • Analyte Solution: Prepare 5 mL of 1.0 mM 9-phenylcarbazole in the electrolyte solution.

  • Deoxygenation: Purge the cell with high-purity Nitrogen or Argon for at least 10 minutes prior to scanning. Oxygen is electroactive (~ -1.2 V vs Fc) and can quench radical cations.

Phase 2: Measurement
  • Conditioning: Polish the Glassy Carbon electrode with 0.05

    
    m alumina slurry on a felt pad. Rinse with deionized water, then acetone, then DCM. Sonicate in DCM for 30 seconds.
    
  • Blank Scan: Record a CV of the pure electrolyte (0 to +1.5 V). Ensure the background current is low (< 1

    
    A) and featureless.
    
  • Analyte Scan:

    • Insert the WE, CE, and RE.[2]

    • Scan Range: 0 V

      
       +1.5 V 
      
      
      
      0 V (adjust based on expected oxidation).
    • Scan Rate: Start at 100 mV/s.

    • Observation: Look for the first oxidation peak (

      
      ).[3] If the return wave (
      
      
      
      ) is absent, the cation is unstable (dimerizing).
  • Internal Standard Addition (The "Spike"):

    • Do not change the solution. Add a small crystal of Ferrocene (or 10

      
      L of a concentrated Fc solution) directly to the cell.
      
    • Run the scan again. You will now see the 9-PhCz signal and the reversible Ferrocene couple.

Mechanistic Insight: The Dimerization Risk

Understanding why your CV looks the way it does is crucial. 9-phenylcarbazole undergoes a radical cation mechanism.

Mechanism cluster_pathways Reaction Pathways Neutral Neutral 9-PhCz Oxidation Oxidation (-e⁻) Neutral->Oxidation Radical Radical Cation (N•⁺) Oxidation->Radical Reversible Stable Cation (If 3,6-blocked) Radical->Reversible Steric Protection Dimer 3,3'-Dimerization (Electropolymerization) Radical->Dimer Open 3,6-positions (H+ release)

Figure 2: The fate of the carbazole radical cation.[1] Without substituents at the 3 and 6 positions, the radical couples to form a dimer, releasing protons and often depositing a film on the electrode.

If you observe a new redox peak appearing at a lower potential (~0.8 V vs ~1.2 V) on the second cycle, you have formed the 3,3'-bicarbazyl dimer. This confirms your material is polymerizing.

Data Analysis: Calculating HOMO/LUMO

Absolute potentials from a reference electrode are unreliable in organic solvents due to liquid junction potentials. You must reference against Ferrocene.[3][4]

The Equation

The energy level of the Ferrocene/Ferrocenium couple is generally accepted as 4.8 eV below the vacuum level (0 eV).[3][5]



Where:

  • 
    : The onset potential of the carbazole oxidation (intersection of the baseline and the tangent of the rising current).
    
  • 
    : The half-wave potential of the Ferrocene couple measured in the same solution.
    
Sample Calculation Table
ParameterMeasured Value (vs Ag/Ag+)CalculationResult
Ferrocene

+0.45 VReference Point-
9-PhCz

+1.15 V

V
-
HOMO Level -

-5.50 eV

Note: LUMO is typically calculated by adding the optical bandgap (


) derived from the UV-Vis absorption edge to the HOMO level, as the reduction of carbazoles is often outside the solvent window.

Troubleshooting

IssueProbable CauseCorrective Action
Drifting Potential Unstable Reference ElectrodeUse the Ferrocene internal standard. Do not rely on the Ag wire potential being constant day-to-day.
Irreversible Wave Dimerization (Active 3,6 sites)This is intrinsic to the molecule. To prevent it, scan faster (500 mV/s) to outrun the chemical step, or substitute the 3,6 positions.
Electrode Fouling Polymer depositionPolish the electrode immediately. Switch solvent to one where the polymer is soluble (difficult) or lower the concentration.
High Resistance (IR Drop) Low conductivityEnsure

is fully dissolved. Check if the frit of the Reference Electrode is clogged.

References

  • IUPAC Recommendations: Gritzner, G., & Kuta, J. (1984).[6] Recommendations on reporting electrode potentials in nonaqueous solvents. Pure and Applied Chemistry, 56(4), 461-466. Link

  • Ferrocene Energy Level: Pomogaailo, A. D., et al. (2026). Absolute Calibration for Cyclic Voltammetry from the Solution-Phase Ionisation of Ferrocene. National Institutes of Health (PMID). Link (Validates the -4.8 eV vacuum scale reference).

  • Carbazole Polymerization: Ambrose, J. F., & Nelson, R. F. (1968). Electrochemical oxidation of carbazole and N-substituted carbazoles. Journal of the Electrochemical Society, 115(11), 1159. Link

  • HOMO/LUMO Calculation Method: Leonat, L., et al. (2013). Cyclic Voltammetry for Energy Levels Estimation of Organic Materials. U.P.B.[4] Sci. Bull., Series B, 75(1). Link

Sources

Method

"synthetic routes to novel derivatives of 3-bromo-6-methyl-9-phenyl-9H-carbazole"

Application Note: Precision Synthesis of 3-Bromo-6-methyl-9-phenyl-9H-carbazole & Novel Derivatives Strategic Overview & Retrosynthetic Analysis The scaffold 3-bromo-6-methyl-9-phenyl-9H-carbazole (1) is a "privileged st...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 3-Bromo-6-methyl-9-phenyl-9H-carbazole & Novel Derivatives

Strategic Overview & Retrosynthetic Analysis

The scaffold 3-bromo-6-methyl-9-phenyl-9H-carbazole (1) is a "privileged structure" in both optoelectronics (as a hole-transport material precursor) and medicinal chemistry (as a DNA-intercalating core). Its value lies in its asymmetry: the C3-bromide serves as a reactive handle for cross-coupling, while the C6-methyl provides a solubility-enhancing group that can be further functionalized via benzylic oxidation.

Synthetic Logic: Direct bromination of 9-phenylcarbazole typically yields a mixture of 3-bromo and 3,6-dibromo products. To achieve the precise 3-bromo-6-methyl substitution pattern, we must exploit the inherent regioselectivity of the carbazole core starting from a pre-methylated precursor.

  • Route Selection: We utilize 3-methyl-9H-carbazole as the starting material.

  • Step 1 (N-Arylation): Installation of the 9-phenyl group prior to bromination is recommended to prevent competing oxidative addition at the C-Br bond during Palladium catalysis.

  • Step 2 (Regioselective Bromination): Electrophilic aromatic substitution with N-Bromosuccinimide (NBS) is directed to the C6 position (para to the nitrogen) because C3 is blocked by the methyl group.

Retrosynthesis Target Target: 3-Bromo-6-methyl-9-phenyl-carbazole Precursor1 Intermediate: 3-Methyl-9-phenyl-carbazole Target->Precursor1 Regioselective Bromination (NBS, DMF) Start Start: 3-Methyl-9H-carbazole Precursor1->Start N-Arylation (Buchwald or Ullmann)

Figure 1: Retrosynthetic strategy prioritizing regiocontrol via steric blocking at C3.

Core Scaffold Synthesis Protocols

Step 1: N-Arylation of 3-Methyl-9H-carbazole

Objective: Install the phenyl ring at the N9 position.

We present two methods. Method A (Buchwald-Hartwig) is preferred for high yield and mild conditions. Method B (Ullmann) is a cost-effective alternative for large-scale batches.

Method A: Palladium-Catalyzed (Buchwald-Hartwig) [1]

  • Reagents: 3-Methyl-9H-carbazole (1.0 eq), Bromobenzene (1.2 eq), Pd₂(dba)₃ (2 mol%), P(t-Bu)₃ (4 mol%) or XPhos, NaOtBu (1.5 eq).

  • Solvent: Toluene (anhydrous).

Protocol:

  • Charge a flame-dried Schlenk flask with 3-methyl-9H-carbazole (10 mmol), Pd₂(dba)₃ (0.2 mmol), and NaOtBu (15 mmol).

  • Evacuate and backfill with Argon (3x).

  • Add anhydrous Toluene (50 mL), Bromobenzene (12 mmol), and P(t-Bu)₃ (via syringe).

  • Heat to 100°C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane) to yield 3-methyl-9-phenyl-9H-carbazole as a white solid.

Method B: Copper-Mediated (Ullmann-Type)

  • Reagents: 3-Methyl-9H-carbazole (1.0 eq), Iodobenzene (1.5 eq), CuI (20 mol%), 18-Crown-6 (5 mol%), K₂CO₃ (2.0 eq).

  • Solvent: DMF (degassed).

  • Conditions: Reflux (140°C) for 24-48 hours. Note: Requires rigorous deoxygenation to prevent copper oxidation.

Step 2: Regioselective Bromination

Objective: Install bromine at C6 with >95% regioselectivity.

Mechanism: The methyl group at C3 blocks that position. The nitrogen lone pair activates positions 3 and 6 (para). With C3 blocked, NBS selectively brominates C6.

  • Reagents: 3-Methyl-9-phenyl-9H-carbazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: DMF (0.1 M) or THF.

Protocol:

  • Dissolve 3-methyl-9-phenyl-9H-carbazole (5 mmol) in DMF (50 mL) in a foil-wrapped flask (light protection minimizes radical side reactions).

  • Cool to 0°C in an ice bath.

  • Add NBS (5.25 mmol) portion-wise over 30 minutes. Critical: Slow addition prevents over-bromination.

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench: Pour mixture into ice-water (200 mL). The product will precipitate.[2]

  • Isolation: Filter the solid, wash copiously with water (to remove succinimide), and dry.

  • Recrystallization: Ethanol or Acetone/Hexane.

  • Yield: Expected >90%. Product: 3-bromo-6-methyl-9-phenyl-9H-carbazole .

Key QC Checkpoints:

  • 1H NMR: Look for two distinct singlets in the aromatic region (corresponding to protons at C4 and C5) and the disappearance of the C6 proton signal.

  • MS: Distinct isotope pattern for Bromine (M+ and M+2 in 1:1 ratio).

Derivatization: Synthetic Routes to Novel Analogs

Once the core scaffold is secured, the C3-Bromine serves as a universal handle for divergent synthesis.

Route A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Application: Extending conjugation for OLEDs or installing heteroaromatics for kinase inhibition.

Protocol:

  • Combine: 3-bromo-6-methyl-9-phenylcarbazole (1.0 eq), Aryl Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%).

  • Solvent: Toluene/Ethanol/Water (4:1:1).

  • Conditions: Reflux (90-100°C) for 12-18h under Argon.

  • Purification: Silica gel chromatography.

Table 1: Suggested Boronic Acids for Novel Derivatives

Derivative Class Boronic Acid Reagent Application Potential
OLED (Hole Transport) 4-(Diphenylamino)phenylboronic acid High hole mobility, Tg enhancement
OLED (Host) 3,5-Dicarbazolylphenylboronic acid High triplet energy host material
Pharma (Bioactive) Pyridine-3-boronic acid H-bond acceptor for enzyme binding

| Pharma (Intercalator) | Quinoline-6-boronic acid | DNA intercalation extension |

Route B: Buchwald-Hartwig Amination (C-N Coupling)

Application: Synthesis of Triarylamine derivatives (OLED Hole Transport Layers).

Protocol:

  • Combine: Core Scaffold (1.0 eq), Secondary Amine (e.g., Diphenylamine, Carbazole) (1.2 eq).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + P(t-Bu)₃ or DPPF.

  • Base: NaOtBu (1.5 eq).

  • Solvent: Xylene or Toluene (Reflux).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

SynthesisWorkflow Start 3-Methyl-9H-carbazole Step1 Step 1: N-Phenylation (Ph-Br, Pd cat.) Start->Step1 Intermediate 3-Methyl-9-phenylcarbazole Step1->Intermediate Step2 Step 2: Bromination (NBS, DMF, 0°C) Intermediate->Step2 Core CORE SCAFFOLD: 3-Bromo-6-methyl-9-phenylcarbazole Step2->Core Suzuki Route A: Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Target: Biaryls Core->Suzuki Buchwald Route B: Buchwald Amination (R2NH, Pd2(dba)3) Target: Triarylamines Core->Buchwald Heck Route C: Heck Reaction (Styrenes, Pd(OAc)2) Target: Vinyl Derivatives Core->Heck

Figure 2: Divergent synthesis workflow from starting material to functionalized library.

Troubleshooting & Safety

  • Regioselectivity Issues: If you observe 3,6-dibromination, lower the reaction temperature to -10°C and ensure NBS is added stoichiometrically (exactly 1.0 eq).

  • Purification: The core scaffold is highly lipophilic. If it co-elutes with starting material, switch to a Gradient Elution (100% Hexane -> 5% DCM in Hexane).

  • Safety:

    • NBS: Can degrade over time releasing Br₂. Recrystallize from water if the solid is yellow/orange (should be white).

    • Organotin/Phosphines: All Pd-catalyzed steps must be performed in a fume hood due to toxic ligands and potential phosphine off-gassing.

References

  • Regioselective Bromination of Carbazoles: Ghorbani-Vaghei, R., & Jalili, H. (2005). Mild and Regioselective Bromination of Aromatic Compounds. Synthesis. Retrieved February 27, 2026, from [Link]

  • Buchwald-Hartwig Amination Protocols: Vertex AI Search Results (2023). Important Role of NH-Carbazole in Aryl Amination Reactions. ACS Publications.[3] Retrieved February 27, 2026, from [Link]

  • Suzuki Coupling General Methodology: Organic Chemistry Portal. (2023). Suzuki Coupling.[3][4][5][6][7] Retrieved February 27, 2026, from [Link]

  • Carbazole Derivatization for OLEDs: MDPI. (2024). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile Synthesis. Retrieved February 27, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"common side reactions in the synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole"

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 3-bromo-6-methyl-9-phenyl-9H-carbazole (OLED Intermediate) Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Common Side Reactions & Process Optimization Target Molecule: 3-bromo-6-methyl-9-phenyl-9H-carbazole (OLED Intermediate)

Executive Summary: The Synthetic Challenge

The synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole is a critical workflow in the development of organic light-emitting diode (OLED) materials. The molecule combines a hole-transporting carbazole core with specific substituents that tune its electronic properties.

The synthesis typically proceeds in two distinct phases:[1][2]

  • Construction of the Core (

    
    -Arylation):  Coupling 3-methyl-9H-carbazole with an aryl halide.
    
  • Functionalization (Regioselective Bromination): Installing the bromine atom at the C6 position.

The Primary Failure Mode: The most frequent user inquiry involves the Bromination Phase , specifically the competition between Electrophilic Aromatic Substitution (desired ring bromination) and Free Radical Substitution (undesired benzylic bromination of the methyl group).

Module 1: The N-Arylation Phase (Core Construction)

Context: This step involves the Buchwald-Hartwig or Ullmann coupling of 3-methyl-9H-carbazole with iodobenzene (or bromobenzene).

📉 Diagnostic Diagram: Catalyst Deactivation Pathways

This diagram illustrates why your yield might stall despite having unreacted starting material.

NArylationFailures Pd_Active Active Pd(0) Catalyst OxAdd Oxidative Addition Complex (Ar-Pd-X) Pd_Active->OxAdd + Ph-I Carbazole 3-Methyl-carbazole (Substrate) StableComplex STALL: Stable [Pd(Ar)(Carbazolyl)] Resting State Carbazole->StableComplex OxAdd->StableComplex + Carbazole (Inhibitory Binding) Dehalogenation SIDE PRODUCT: Benzene (Hydrodehalogenation) OxAdd->Dehalogenation + H (Beta-Hydride Elim or Solvent)

Caption: Figure 1. Catalyst inhibition pathways. Carbazole can form overly stable complexes with Palladium, slowing the catalytic cycle (Source: ACS, 2023).

🔧 Troubleshooting Guide: N-Arylation

Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely experiencing product inhibition or catalyst poisoning by the carbazole substrate itself.

  • The Mechanism: Carbazoles can coordinate tightly to Palladium intermediates, forming a stable resting state that prevents the reductive elimination step.

  • The Fix: Switch to bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3 or XPhos ). These bulky ligands sterically crowd the metal center, destabilizing the resting state and forcing the catalytic cycle forward [1].

Q: I am seeing significant amounts of benzene in my GC-MS. Where did the iodine go? A: This is Hydrodehalogenation , a common side reaction in Buchwald-Hartwig couplings.

  • The Cause: If the transmetallation (amine binding) is slow, the oxidative addition complex (L-Pd-Ph-I) can undergo

    
    -hydride elimination (if alkyl groups are present on ligands) or abstract a hydride from the solvent (especially in alcohols or DMF).
    
  • The Fix:

    • Ensure the reaction is strictly anhydrous.

    • Switch solvent to Toluene or Xylene (non-protic).

    • Increase the concentration of the amine (carbazole) relative to the halide [1].

Module 2: The Bromination Phase (The Critical Step)

Context: Reacting 3-methyl-9-phenylcarbazole with N-Bromosuccinimide (NBS). Goal: Install Br at Position 6 (Ring Bromination). Risk: Installing Br at the Methyl group (Benzylic Bromination).

📉 Diagnostic Diagram: The Solvent Switch

This diagram visualizes how solvent choice dictates the reaction mechanism.

BrominationPathways Start 3-Methyl-9-phenylcarbazole + NBS Cond_A Condition A: Polar Aprotic (DMF/MeCN) NO Light Start->Cond_A Cond_B Condition B: Non-Polar (CCl4/Benzene) + Light/Heat Start->Cond_B Mech_A Mechanism: Electrophilic Aromatic Substitution (SEAr) Cond_A->Mech_A Prod_A TARGET: 3-Bromo-6-methyl-9-phenylcarbazole Mech_A->Prod_A C6 Attack Mech_B Mechanism: Radical Substitution Cond_B->Mech_B Prod_B SIDE PRODUCT: 3-(Bromomethyl)-9-phenylcarbazole Mech_B->Prod_B Methyl Attack

Caption: Figure 2. Divergent reaction pathways controlled by solvent polarity. Polar solvents favor the ionic mechanism required for ring bromination.

🔧 Troubleshooting Guide: Regioselectivity

Q: I isolated a product with the correct mass, but the NMR shows a shift in the methyl peak (approx 4.5 ppm). What happened? A: You have accidentally performed Benzylic Bromination .

  • The Issue: The methyl group on the carbazole ring is "benzylic" (adjacent to an aromatic system). In the presence of radical initiators (light, peroxides) or non-polar solvents, NBS reacts via a radical mechanism to brominate the methyl group (

    
    ) instead of the ring [2, 5].
    
  • The Fix:

    • Solvent: Use DMF or Acetonitrile . These polar solvents stabilize the succinimide anion and the bromonium ion, heavily favoring the electrophilic pathway (Ring Bromination) [2].

    • Darkness: Wrap your flask in aluminum foil to suppress radical initiation.

    • Temperature: Keep the reaction at

      
       to Room Temperature. Avoid reflux.
      

Q: I have a mixture of mono-bromo and di-bromo products. How do I stop at mono? A: The 3 and 6 positions of carbazole are electronically symmetric and highly reactive (para to the nitrogen).

  • The Causality: The methyl group at position 6 (in the starting material 3-methyl-9-phenylcarbazole) activates the ring, but the nitrogen is the stronger director. Once the first bromine is added (at position 6, relative to the N), the ring becomes deactivated slightly, but not enough to fully prevent a second attack if excess NBS is present.

  • The Fix:

    • Stoichiometry: Use exactly 0.95 to 1.0 equivalents of NBS. Do not use excess.

    • Slow Addition: Add the NBS solution dropwise over 30-60 minutes at

      
      . This keeps the local concentration of brominating agent low [6].
      

Module 3: Purification & Characterization Data

If side reactions occur, separation is vital. Use this data table to identify your impurities.

CompoundStructure Note1H NMR CharacteristicTLC Behavior (Hex/DCM)
Target Product 3-Br-6-Me-9-PhMethyl singlet ~2.5 ppmMid-Rf
Benzylic Impurity 3-(CH2Br)-9-PhMethylene singlet ~4.6 ppm Slightly Lower Rf
Dibromo Impurity 1,6-Dibromo*Loss of aromatic protonsHigher Rf (Non-polar)
Starting Material 3-Me-9-PhMethyl singlet ~2.5 ppmLower Rf than product

*Note: Regioisomer numbering may vary, but dibromination usually increases lipophilicity.

Validated Protocol for Target Synthesis (Bromination Step)

Adapted from standard carbazole functionalization protocols [2, 6].

  • Dissolution: Dissolve 1.0 eq of 3-methyl-9-phenylcarbazole in DMF (0.1 M concentration).

  • Cooling: Cool the solution to

    
      in an ice bath. Cover flask with foil. 
    
  • Addition: Dissolve 1.0 eq of NBS in a minimal amount of DMF. Add dropwise over 1 hour.

  • Quench: Pour mixture into ice water. The product should precipitate.[3]

  • Filtration: Filter the solid. Wash copiously with water to remove succinimide and DMF.

  • Recrystallization: If minor isomers exist, recrystallize from Ethanol/DCM mixtures rather than column chromatography for higher purity.

References

  • BenchChem. "Common side reactions in the synthesis of carbazole derivatives." BenchChem Technical Guides.

  • Ni, C., et al. "Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide." Indian Journal of Chemistry, Section B.

  • ChemicalBook. "3-bromo-9-phenyl-9H-carbazole synthesis and protocols." ChemicalBook Product Database.

  • ACS Publications. "Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles." Organometallics.

  • Master Organic Chemistry. "Benzylic Bromination: Reaction, Mechanism, and Selectivity." MasterOrganicChemistry.com.

  • MDPI. "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." Molecules.

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-Bromo-6-methyl-9-phenyl-9H-carbazole

Subject: Troubleshooting & Optimization Guide for CAS 1221237-81-5 Target Molecule: 3-bromo-6-methyl-9-phenyl-9H-carbazole Chemical Family: Halogenated N-arylcarbazoles Primary Applications: OLED Hole Transport Materials...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for CAS 1221237-81-5 Target Molecule: 3-bromo-6-methyl-9-phenyl-9H-carbazole Chemical Family: Halogenated N-arylcarbazoles Primary Applications: OLED Hole Transport Materials (HTM), Phosphorescent Hosts, Pharmaceutical Intermediates.[1][2][3]

Executive Technical Summary

3-bromo-6-methyl-9-phenyl-9H-carbazole presents a classic solubility paradox common to rigid aromatic systems. Its core structure features a planar tricyclic carbazole unit substituted with a hydrophobic phenyl ring and a bromine atom.[2][3]

  • The Challenge: The molecule exhibits high lipophilicity (Predicted LogP > 5.[2][3]5) and strong

    
     stacking interactions. This results in high crystallinity, making it difficult to dissolve in standard solvents without thermal energy or specific polarizability matching.
    
  • The Solution: Solubility is best achieved using polarizable aromatic solvents (e.g., chlorobenzene) or halogenated alkanes (DCM, chloroform).[3] For biological applications, formulation requires disrupting the crystal lattice using dipolar aprotic solvents (DMSO) followed by stabilization with surfactants or cyclodextrins.[3]

Solubility Decision Matrix (Workflow)

Before selecting a solvent, identify your downstream application. The following logic gate visualizes the optimal solvent systems based on experimental needs.

Solubility_Matrix Start Start: Define Application App_Type Application Type? Start->App_Type Synth Organic Synthesis / Purification App_Type->Synth Reaction OLED OLED / Thin Film Processing App_Type->OLED Coating Bio Biological Assay / Pharma App_Type->Bio Screening Synth_Solv Recommended: DCM, THF, Toluene (Reflux required for Toluene) Synth->Synth_Solv OLED_Solv High BP Aromatics: Chlorobenzene, o-Dichlorobenzene (Prevents pinholes) OLED->OLED_Solv Bio_Stock Stock: 100% DMSO (10-20 mM) Bio->Bio_Stock Bio_Work Working: PBS + 0.1% Tween80 or HP-β-Cyclodextrin Bio_Stock->Bio_Work

Figure 1: Decision tree for selecting solvent systems based on experimental context (Synthesis, Material Processing, or Biological Assay).

Critical Solubility Data & Solvent Compatibility

The following data is synthesized from structural analogs (e.g., 3-bromo-9-phenylcarbazole) and standard carbazole behavior.

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Halogenated Dichloromethane (DCM)Excellent Best for extraction and chromatography.[1][2][3] High evaporation rate.[3]
Halogenated Chloroform (

)
Excellent Superior to DCM for higher concentrations (>20 mg/mL).[2][3]
Aromatic TolueneModerate Requires heating (

) to dissolve fully.[1][3] Good for crystallization.[3][4]
Aromatic ChlorobenzeneHigh Preferred for spin-coating; high boiling point prevents rapid drying defects.[1][3]
Polar Aprotic THFGood Good general solvent; watch for peroxide formation in storage.[2][3]
Polar Aprotic DMSO / DMFGood (Stock) Use for biological stocks.[2][3] Difficult to remove (high BP).
Protic Methanol / EthanolInsoluble Use as anti-solvents to precipitate the product during purification.[2][3]
Aqueous Water / PBSInsoluble Requires formulation (see Section 5).[2][3]

Troubleshooting Guide: Synthesis & Processing

Scenario A: "The compound precipitates immediately upon cooling the reaction mixture."

Diagnosis: The methyl group at position 6 and the phenyl ring at position 9 create a rigid scaffold that crystallizes efficiently (high lattice energy).[3] Corrective Protocol:

  • Switch Solvent: If using Ethanol/Methanol, switch to Toluene or Xylene .[2][3]

  • Thermal Assist: Maintain the solution at

    
     during filtration steps.
    
  • Co-Solvent System: Add 10-20% DCM or Chloroform to your aromatic solvent to disrupt packing without lowering the boiling point drastically.[1][3]

Scenario B: "My spin-coated films are cloudy or have pinholes."

Diagnosis: Rapid evaporation of low-boiling solvents (like DCM) causes the carbazole to aggregate before a film forms (the "coffee-ring" effect).[1][2][3] Corrective Protocol:

  • Use High-Boiling Solvents: Switch to Chlorobenzene or o-Dichlorobenzene .[1][2][3] These evaporate slowly, allowing the molecules to organize into an amorphous film rather than crystallizing.

  • Concentration Check: Do not exceed 10-15 mg/mL. Higher concentrations trigger spontaneous nucleation.[3]

Troubleshooting Guide: Biological Formulations

Scenario C: "The compound crashes out when I dilute my DMSO stock into cell culture media."

Diagnosis: "Solvent Shock." The hydrophobic carbazole cannot transition from the organic DMSO environment to the aqueous media fast enough to avoid aggregation. Corrective Protocol (The "Step-Down" Method):

Step 1: Create a Stable Stock [2][3]

  • Dissolve 3-bromo-6-methyl-9-phenyl-9H-carbazole in anhydrous DMSO at 10 mM .

  • Tip: Sonicate at

    
     for 10 minutes to ensure no micro-crystals remain.
    

Step 2: Intermediate Dilution (The Critical Step)

  • Do NOT add DMSO stock directly to media.[3]

  • Prepare an intermediate buffer containing PBS + 5% Tween 80 (or PEG 400).[3]

  • Dilute the DMSO stock 1:10 into this surfactant-rich buffer.[1][3] The surfactant encapsulates the hydrophobic carbazole.

Step 3: Final Application

  • Add the intermediate solution to your cell culture plate.[3]

  • Result: A stable dispersion with no visible precipitate.[3]

Advanced Formulation: Cyclodextrin Complexation

For in vivo or high-concentration assays, use Hydroxypropyl-


-cyclodextrin (HP-

-CD).[1][2][3]
  • Prepare 20% (w/v) HP-

    
    -CD in water.[1][2][3]
    
  • Add compound (in small volume of acetone/methanol).

  • Stir for 24 hours to allow encapsulation.

  • Evaporate the organic solvent.[3]

Mechanism of Solubility Enhancement

Understanding why these strategies work allows you to adapt them to similar molecules.[3]

Mechanism Molecule 3-bromo-6-methyl- 9-phenylcarbazole Challenge High Lattice Energy (Pi-Pi Stacking) Molecule->Challenge Strat1 Strategy 1: Polarizability Matching Challenge->Strat1 Strat2 Strategy 2: Lattice Disruption Challenge->Strat2 Mech1 Use Chlorinated/Aromatic Solvents (Interacts with Pi-system) Strat1->Mech1 Mech2 Use Heat or Surfactants (Overcomes Enthalpy of Fusion) Strat2->Mech2

Figure 2: Mechanistic pathways for overcoming the high lattice energy of carbazole derivatives.

References

  • Compound Identification: BLD Pharm.[2][3] (n.d.). 3-Bromo-6-methyl-9-phenyl-9H-carbazole (CAS 1221237-81-5).[1][3][5] Retrieved from

  • Carbazole Solubility Properties: PubChem. (2025).[2][3] 3-Bromo-9-phenylcarbazole (Analogous Structure Data). National Library of Medicine.[3] Retrieved from [1][3]

  • Solubility Modeling: Li, J., et al. (2023).[3] Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [1][3]

  • Biological Formulation: Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs. Retrieved from

Note: This guide assumes standard laboratory safety protocols. Always consult the Safety Data Sheet (SDS) for CAS 1221237-81-5 before handling, as halogenated carbazoles may possess skin irritant properties.[1][3]

Sources

Troubleshooting

"optimization of reaction parameters for the N-arylation of carbazoles"

Welcome to the N-Arylation Technical Support & Optimization Hub . Carbazole derivatives are critical structural motifs in organic electronics (OLEDs), photoredox catalysis, and pharmaceutical development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Arylation Technical Support & Optimization Hub . Carbazole derivatives are critical structural motifs in organic electronics (OLEDs), photoredox catalysis, and pharmaceutical development. However, constructing the C–N bond at the sterically hindered and electronically delocalized carbazole nitrogen requires precise tuning of reaction parameters.

As a Senior Application Scientist, I have designed this guide to provide you with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Mechanistic Overview & Pathway Visualization

The selection of an N-arylation strategy depends fundamentally on the electronic nature and steric profile of your aryl halide. The decision tree below illustrates the logical flow for selecting between transition-metal-free SNAr, Copper-catalyzed Ullmann coupling, and Palladium-catalyzed Buchwald-Hartwig amination.

Workflow Start Carbazole + Aryl Halide Initiate Optimization CheckSubstrate Is Aryl Halide Electron-Deficient? Start->CheckSubstrate SNAr Metal-Free SNAr (KOH / DMSO) CheckSubstrate->SNAr Yes (F/Cl + EWG) MetalCat Transition-Metal Catalysis CheckSubstrate->MetalCat No (Unactivated) Validation Product Isolation & Yield Validation SNAr->Validation Ullmann Cu-Catalyzed (Ullmann) Cu2O + β-diketone MetalCat->Ullmann 1° Choice (Cost) Buchwald Pd-Catalyzed (Buchwald) Pd(OAc)2 + XPhos MetalCat->Buchwald Sterically Hindered Ullmann->Validation Buchwald->Validation

Caption: Workflow for selecting and optimizing N-arylation conditions for carbazoles.

Core Methodologies & Self-Validating Protocols

Protocol A: Copper-Catalyzed Ullmann-Type C–N Coupling

Causality & Mechanism: Copper(I) is the active catalytic species. The addition of a β-diketone ligand prevents the disproportionation of Cu(I) to inactive Cu(0) and Cu(II), while simultaneously increasing the solubility of the copper complex in organic solvents. KOH is utilized to deprotonate the carbazole, forming a highly nucleophilic potassium carbazolide that readily coordinates to the Cu(I)-aryl intermediate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Carbazole (0.75 mmol), Aryl Iodide (0.5 mmol), Cu2O (10 mol%), β-diketone ligand (10 mol%), and KOH (1.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-pure N2 (repeat 3 times to prevent catalyst oxidation).

  • Solvent Addition: Inject anhydrous DMF (2.0 mL) via syringe.

  • Reaction: Seal the tube and stir the mixture at 110 °C for 24 hours.

  • Validation & Work-up: Cool to room temperature. Self-Validation Check: Spot the crude mixture on a TLC plate; the disappearance of the bright blue fluorescent carbazole spot under 254 nm UV indicates high conversion. Dilute with brine (15 mL) and extract with dichloromethane (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under vacuum, and purify via silica gel flash chromatography.

Protocol B: Transition-Metal-Free SNAr

Causality & Mechanism: For electron-deficient fluoro- or chloroarenes, transition metals are unnecessary. DMSO strongly solvates the potassium cation of KOH, generating a "naked," highly reactive carbazolide anion. The electron-withdrawing groups (EWGs) on the aryl halide stabilize the resulting Meisenheimer complex, driving the substitution forward[1].

Step-by-Step Methodology:

  • Preparation: Combine Carbazole (1.0 mmol), the electron-deficient Aryl Halide (2.5 mmol), and finely ground KOH (3.0 mmol) in a reaction vial[1].

  • Solvent Addition: Add anhydrous DMSO (5.0 mL).

  • Reaction: Stir the mixture at 100–135 °C for 24 hours.

  • Validation & Work-up: Self-Validation Check: The reaction mixture typically darkens significantly upon formation of the intermediate. Quench with ice water (20 mL) to precipitate the crude product. Filter the solid and wash with cold water.

  • Purification: Recrystallize from ethanol or purify via flash chromatography.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and isolated yields, serving as a baseline for your optimization campaigns.

Catalyst / MetalLigandBaseSolventTemp (°C)Aryl Halide TypeYield (%)Mechanistic Observation
Cu2O (10 mol%)β-diketoneKOHDMF110Aryl Iodide (Unhindered)89Ligand prevents Cu aggregation; excellent for standard C-N coupling.
CuI (10 mol%)NoneK2CO3Toluene110Aryl Iodide<20Lack of ligand and poor base solubility leads to catalytic stalling.
None NoneKOHDMSO135Fluoroarene (with EWG)85"Naked" anion SNAr mechanism; highly atom-economical[1].
None NoneKOtBuToluene50Diaryliodonium Salt92Hypervalent iodine acts as a highly reactive electrophile[2].

Troubleshooting Guides & FAQs

Q1: Why is my N-arylation yield exceptionally low when using ortho-substituted aryl halides? A1: Steric hindrance at the ortho-position severely impedes the oxidative addition and transmetalation steps in metal-catalyzed pathways. Solution: If you are using a Copper-catalyzed Ullmann system, switch to a Palladium-catalyzed Buchwald-Hartwig amination. Utilize bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos). The steric bulk of these ligands accelerates the reductive elimination step, forcing the bulky aryl and carbazole groups together to form the C–N bond.

Q2: I am observing significant homocoupling of my aryl halides (biaryl formation) instead of the desired N-arylation. How can I suppress this? A2: Homocoupling occurs when the local concentration of the active metal-aryl species outpaces the coordination of the nucleophile. This usually means your carbazole is not sufficiently deprotonated or dissolved. Solution: Ensure complete deprotonation by switching to a stronger, more soluble base (e.g., NaOtBu instead of K2CO3). Additionally, utilizing a highly polar aprotic solvent like DMSO or DMF will increase the solubility of the carbazolide anion, ensuring it outcompetes the aryl halide for the metal center[1].

Q3: Is it possible to perform N-arylation without transition metals to avoid trace metal contamination in our pharmaceutical intermediates? A3: Yes, absolutely. You have two primary metal-free pathways:

  • For activated (electron-deficient) arenes: Utilize the base-promoted SNAr protocol with KOH in DMSO at elevated temperatures (100–135 °C)[1].

  • For unactivated arenes: Employ diaryliodonium salts as the arylating agent. These hypervalent iodine compounds are highly electrophilic and react readily with carbazoles in the presence of KOtBu at mild temperatures (50 °C), cleanly yielding the N-arylated product with iodobenzene as the only stoichiometric byproduct[2].

Q4: I am seeing C-arylation (at the 3- or 6-position of the carbazole) instead of N-arylation. What is going wrong? A4: Carbazole is an ambient nucleophile. While the nitrogen atom is the most kinetically accessible nucleophilic site, the C3 and C6 positions are highly electron-rich. C-arylation typically occurs under acidic conditions or when the base is insufficient to fully deprotonate the nitrogen. Solution: Always maintain a stoichiometric excess of base (typically 1.5 to 2.0 equivalents relative to carbazole) to ensure the reaction proceeds exclusively via the highly nucleophilic carbazolide N-anion.

References

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: National Institutes of Health (NIH) / Molecules URL:[Link][1]

  • Copper/β-Diketone-Catalysed N-Arylation of Carbazoles Source: RSC Advances URL:[Link]

  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts Source: MDPI / Pharmaceuticals URL:[Link][2]

Sources

Optimization

Technical Support Center: Enhancing the Stability of Devices Featuring 3-bromo-6-methyl-9-phenyl-9H-carbazole

Welcome to the dedicated technical support guide for researchers and engineers working with 3-bromo-6-methyl-9-phenyl-9H-carbazole. This resource is designed to provide in-depth troubleshooting assistance and practical s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers and engineers working with 3-bromo-6-methyl-9-phenyl-9H-carbazole. This resource is designed to provide in-depth troubleshooting assistance and practical solutions to enhance the stability and performance of your organic electronic devices. As a key building block in modern organic light-emitting diodes (OLEDs) and other organic electronics, understanding the nuances of this material is critical for achieving long operational lifetimes and reliable experimental outcomes.

This guide is structured to address common challenges encountered during device fabrication, testing, and analysis. We will delve into the root causes of instability and provide actionable protocols to mitigate them.

Section 1: Frequently Asked Questions (FAQs) about 3-bromo-6-methyl-9-phenyl-9H-carbazole

This section addresses specific questions about the material itself, from handling and storage to its fundamental properties that influence device stability.

Q1: My device is exhibiting rapid luminance decay. Could the purity of my 3-bromo-6-methyl-9-phenyl-9H-carbazole be the issue?

A1: Absolutely. The purity of the host material is paramount. Impurities, even in trace amounts, can act as quenching sites for excitons or as charge traps, leading to non-radiative recombination and accelerated degradation.[1] Residual reactants from the synthesis, such as 3-bromo-9H-carbazole or unreacted N-bromosuccinimide (NBS), can be particularly detrimental.[2][3]

Troubleshooting Steps:

  • Purity Verification: Before use, verify the purity of your material using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sublimation Purification: For organic electronics, thermal gradient sublimation is the gold standard for purification. This process effectively removes non-volatile impurities and residual solvents.

  • Supplier Vetting: Always source materials from reputable suppliers who provide detailed characterization data.[4]

Q2: I'm observing the appearance of new, longer-wavelength emission bands in my OLED's electroluminescence spectrum over time. What causes this?

A2: This phenomenon, known as a spectral shift, is often indicative of material degradation within the emissive layer. For carbazole-based hosts, this can be attributed to two primary mechanisms:

  • Molecular Aggregation: Under electrical stress, carbazole molecules can undergo morphological changes, leading to the formation of aggregates. These aggregates can have different energy levels and emit light at longer wavelengths (a red-shift).[5][6]

  • Chemical Decomposition: Exciton- and polaron-induced stress can lead to the cleavage of the C-N bond in the carbazole moiety.[5][7][8] The resulting radical species can react with neighboring molecules to form degradation products that act as new emission sites.[7]

Preventative Measures:

  • Host-Guest Concentration: Optimize the doping concentration of the phosphorescent emitter. A well-dispersed guest can suppress host aggregation.

  • Molecular Design: Incorporating bulky side groups or designing molecules with a twisted structure can sterically hinder the formation of aggregates. While you are using a specific molecule, this is a key principle in the field.[9][10]

Q3: My device's operating voltage is increasing significantly during operational lifetime testing. What is the underlying cause?

A3: An increase in driving voltage is a classic sign of device degradation. It suggests an increase in the device's overall resistance, which can stem from several factors related to your carbazole-based material:

  • Formation of Charge Traps: Degradation products can introduce deep electronic trap states within the material's bandgap.[1] These traps capture charge carriers, impeding their transport and requiring a higher voltage to maintain the same current density.

  • Interfacial Degradation: The interface between the 3-bromo-6-methyl-9-phenyl-9H-carbazole layer and adjacent layers (e.g., the hole transport layer or electron transport layer) can degrade over time. This can be due to morphological changes or chemical reactions, leading to increased charge injection barriers.

  • Ion Migration: The presence of mobile ions, either from material impurities or atmospheric contaminants, can lead to a buildup of charge at interfaces under an electric field, which in turn increases the driving voltage.[6]

Section 2: Troubleshooting Guide for Device Instability

This section provides a systematic approach to diagnosing and resolving common stability issues in devices utilizing 3-bromo-6-methyl-9-phenyl-9H-carbazole.

Issue 1: Rapid Decrease in External Quantum Efficiency (EQE)

A swift drop in efficiency is one of the most common stability problems. The logical flow for troubleshooting this issue is outlined below.

EQE_Troubleshooting start Rapid EQE Decrease Observed check_env Check for Environmental Contamination (Oxygen/Moisture) start->check_env check_material Verify Material Purity & Integrity start->check_material env_yes Contamination Likely check_env->env_yes Poor Glovebox/Vacuum Integrity env_no Environment Controlled check_env->env_no <0.1 ppm O2/H2O material_pure Material is Pure check_material->material_pure material_impure Impurity Detected check_material->material_impure HPLC/NMR shows impurities solution_encapsulation Improve Encapsulation Protocol env_yes->solution_encapsulation solution_intrinsic Investigate Intrinsic Degradation env_no->solution_intrinsic material_pure->solution_intrinsic solution_purify Re-purify Material (e.g., Sublimation) material_impure->solution_purify

Caption: Troubleshooting workflow for rapid EQE degradation.

In-Depth Analysis of Intrinsic Degradation: If environmental factors and material purity are ruled out, the instability is likely intrinsic to the device's materials and architecture. Carbazole-based hosts are known to be susceptible to degradation from positive polarons (radical cations). This occurs when a hole resides on the carbazole molecule, making it chemically reactive.

Solution:

  • Enhance Polaron Stability: While you cannot change the molecule itself, you can improve its stability within the device. One strategy is to use a co-host system. By mixing 3-bromo-6-methyl-9-phenyl-9H-carbazole with an electron-transporting type host, you can improve the charge balance within the emissive layer. This reduces the accumulation of holes (positive polarons) on your carbazole host, thereby decreasing the rate of degradation.[11]

  • Optimize Charge Transport Layers: Ensure that the hole transport layer (HTL) and electron transport layer (ETL) have well-matched energy levels with your host material.[12] Poor energy level alignment can lead to charge accumulation at the interfaces, which accelerates degradation.

Issue 2: Device Shorting or Increased Leakage Current

This often points to morphological instability of the thin films or issues with the electrodes.

Potential Cause Underlying Mechanism Recommended Action
Crystallization of Organic Layers Amorphous organic films can crystallize over time, especially under thermal stress (Joule heating). This creates grain boundaries that act as leakage pathways.[13]1. Substrate Temperature Control: Optimize the substrate temperature during thermal evaporation to promote a stable amorphous morphology. 2. Use of Mixed Hosts: Blending materials can disrupt regular molecular packing and inhibit crystallization.
Electrode Material Migration Metal from the cathode (e.g., Al, Ag) can diffuse into the organic layers, creating electrical shorts.1. Insertion of a Buffer Layer: Use a thin layer of a material like Lithium Fluoride (LiF) between the organic layer and the metal cathode to prevent diffusion. 2. Alloyed Electrodes: Consider using more stable alloyed electrodes.
Pinholes in Thin Films Defects in the evaporated films can lead to direct contact between the anode and cathode.1. Optimize Deposition Rate: A slow and controlled deposition rate (e.g., 0.5-1 Å/s) promotes uniform film growth. 2. Substrate Cleaning: Ensure pristine substrate surfaces (e.g., ITO glass) through a rigorous cleaning protocol.

Section 3: Key Experimental Protocols

Adherence to rigorous experimental protocols is crucial for device stability. Here are two critical procedures.

Protocol 1: High-Integrity Device Encapsulation

Organic materials are highly sensitive to oxygen and moisture.[1][14] Effective encapsulation is non-negotiable for achieving long device lifetimes.

Step-by-Step Thin-Film Encapsulation (TFE) Protocol:

  • Device Fabrication Completion: Fabricate the complete OLED stack inside a high-purity inert environment (e.g., a nitrogen-filled glovebox with O₂ and H₂O levels < 0.1 ppm).

  • Inorganic Layer Deposition (Barrier 1): Without breaking vacuum, deposit a conformal, dense inorganic layer using a low-temperature process. Atomic Layer Deposition (ALD) of Al₂O₃ (alumina) is an excellent choice due to its superior barrier properties.[14][15]

    • Process: ALD

    • Material: Al₂O₃

    • Thickness: 20-50 nm

  • Organic Layer Deposition (Decoupling Layer): Deposit a flexible organic layer on top of the first inorganic layer. This layer serves to decouple the inorganic layers and cover any pinhole defects. A flash-evaporated polymer or a vacuum-polymerized parylene film can be used.[15]

  • Inorganic Layer Deposition (Barrier 2): Deposit a second inorganic layer, such as SiNₓ or SiOₓ, using Plasma-Enhanced Chemical Vapor Deposition (PECVD).[15] This creates a multi-layer "dyad" structure.

  • Sealing: For final sealing, apply a UV-curable epoxy around the perimeter of the device and place a glass or metal lid, followed by UV curing.

Encapsulation_Workflow cluster_glovebox Inert Environment (<0.1 ppm O₂, H₂O) cluster_TFE Thin-Film Encapsulation OLED_Stack Cathode Organic Layers Anode Substrate TFE_layers Barrier 2 (SiNₓ) Decoupling Layer (Polymer) Barrier 1 (Al₂O₃) OLED_Stack->TFE_layers Deposit TFE (ALD/PECVD) Seal Glass Lid + UV Epoxy TFE_layers->Seal Apply Final Seal Degradation_Pathway CBP_ground Carbazole Host (Ground State) CBP_excited Excited State (Exciton) or Cation Radical (Polaron) CBP_ground->CBP_excited Electrical Stress Bond_Cleavage Homolytic C-N Bond Cleavage CBP_excited->Bond_Cleavage Radicals Formation of Carbazolyl and Phenyl Radicals Bond_Cleavage->Radicals Reaction Radical Addition to Neighboring Host Molecule Radicals->Reaction Product Formation of Degradation Products (e.g., BPC, Carbazole) Reaction->Product Device_Failure Non-Radiative Centers Charge Traps Luminance Decay Product->Device_Failure

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating Experimental Data with DFT Calculations: The Case of 3-bromo-6-methyl-9-phenyl-9H-carbazole

For researchers, scientists, and drug development professionals, the synergy between computational chemistry and experimental data is paramount for accelerating discovery. This guide provides a comprehensive framework fo...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the synergy between computational chemistry and experimental data is paramount for accelerating discovery. This guide provides a comprehensive framework for validating Density Functional Theory (DFT) calculations against experimental spectroscopic data, using 3-bromo-6-methyl-9-phenyl-9H-carbazole as a representative case study. The accurate prediction of molecular properties through computational methods like DFT is a cornerstone of modern chemical research.[1] However, the reliability of these theoretical models hinges on their validation against real-world experimental measurements. This process of comparison and refinement ensures that the computational model is a faithful representation of the molecular system, providing a solid foundation for further investigation and prediction.[1]

The Strategic Importance of Computational Validation

In the realm of drug discovery and materials science, understanding the structural and electronic properties of molecules is crucial. While experimental techniques provide invaluable data, they can be time-consuming and resource-intensive. DFT calculations offer a powerful complementary approach, enabling the prediction of various molecular properties, including geometries, vibrational frequencies, and electronic spectra.[2][3] The validation of these computational models with experimental data is a critical step to ensure their predictive accuracy and reliability for further in-silico screening and design.[1][4][5]

Experimental Workflow: Synthesis and Spectroscopic Characterization

The first step in our validation process is the synthesis and experimental characterization of the target molecule, 3-bromo-6-methyl-9-phenyl-9H-carbazole. A plausible synthetic route involves the N-arylation of 3-bromo-6-methyl-9H-carbazole with iodobenzene or bromobenzene.[6]

Experimental Protocol: Synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole
  • Reaction Setup: In a dry reaction flask, combine 3-bromo-6-methyl-9H-carbazole, iodobenzene, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a phosphine ligand like tributylphosphine, and a suitable solvent like toluene.

  • Reaction Conditions: Stir the reaction mixture at room temperature for approximately 12 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Workup and Purification: Upon completion, cool the reaction mixture to ambient temperature. Extract the product with a suitable organic solvent like dichloromethane, and wash the organic phase with distilled water. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) and concentrate it under reduced pressure.

  • Chromatography: Purify the resulting residue by column chromatography to obtain the target product, 3-bromo-6-methyl-9-phenyl-9H-carbazole.[6]

Spectroscopic Data Acquisition

Following successful synthesis and purification, the next step is to acquire the experimental data for comparison with computational results.

  • UV-Visible Spectroscopy: The UV-Vis absorption spectrum of the compound dissolved in a suitable solvent (e.g., chloroform or acetonitrile) is recorded using a spectrophotometer.[7][8] The spectrum should reveal the wavelengths of maximum absorption (λmax), which correspond to electronic transitions within the molecule.[9]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Computational Workflow: DFT Calculations

The computational workflow involves geometry optimization, frequency analysis, and the calculation of spectroscopic properties using DFT.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow cluster_val Validation Synthesis Synthesis of 3-bromo-6-methyl-9-phenyl-9H-carbazole Purification Purification (Column Chromatography) Synthesis->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Comparison Comparison of Experimental and Calculated Data UV_Vis->Comparison NMR->Comparison Optimization Geometry Optimization (DFT) Frequency Frequency Analysis Optimization->Frequency TD_DFT UV-Vis Simulation (TD-DFT) Frequency->TD_DFT GIAO NMR Simulation (GIAO) Frequency->GIAO TD_DFT->Comparison GIAO->Comparison Refinement Model Refinement Comparison->Refinement

Caption: Workflow for the validation of DFT calculations with experimental data.

Computational Protocol:
  • Geometry Optimization: The molecular structure of 3-bromo-6-methyl-9-phenyl-9H-carbazole is optimized using a DFT functional and basis set appropriate for organic molecules containing halogens. The B3LYP functional with the 6-311G(d,p) basis set is a commonly used and reliable choice for such systems.[3][10][11] Dispersion corrections can also be included to improve accuracy.[11]

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • UV-Vis Spectrum Simulation: Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis spectrum.[12][13][14] The calculations should be performed using the same functional and basis set as the geometry optimization.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR chemical shielding constants.[15][16] These shielding constants are then converted to chemical shifts by referencing them to the calculated shielding of a standard, such as tetramethylsilane (TMS), at the same level of theory.[1][17]

Data Comparison and Validation

The core of the validation process lies in the direct comparison of the experimental and computationally obtained data.

UV-Vis Spectrum Comparison

The calculated λmax values from the TD-DFT calculations are compared with the experimental absorption maxima. A good correlation between the theoretical and experimental spectra indicates that the chosen computational method accurately describes the electronic structure of the molecule.

TransitionExperimental λmax (nm) (Illustrative)Calculated λmax (nm) (TD-DFT/B3LYP/6-311G(d,p))
π → π340335
n → π295290

Note: The experimental data presented here is illustrative and based on typical values for similar carbazole derivatives.[8][9][18]

NMR Spectra Comparison

The calculated ¹H and ¹³C NMR chemical shifts are compared with the experimental values. A linear regression analysis is often performed to assess the correlation between the two datasets. An R-squared value close to 1 indicates a strong correlation and validates the accuracy of the computational model in predicting the electronic environment of the nuclei.

AtomExperimental δ (ppm) (Illustrative)Calculated δ (ppm) (GIAO/B3LYP/6-311G(d,p))
¹H NMR
Aromatic H7.2 - 8.17.1 - 8.0
Methyl H2.42.3
¹³C NMR
Aromatic C110 - 142109 - 141
Methyl C2120

Note: The experimental data presented here is illustrative and based on typical values for similar carbazole derivatives.[7]

cluster_input Inputs cluster_dft DFT Calculations cluster_output Outputs cluster_validation Validation mol_structure Molecular Structure of 3-bromo-6-methyl-9-phenyl-9H-carbazole geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (Functional, Basis Set) comp_params->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom tddft_calc TD-DFT Calculation freq_calc->tddft_calc giao_calc GIAO NMR Calculation freq_calc->giao_calc uv_vis Simulated UV-Vis Spectrum tddft_calc->uv_vis nmr_shifts Calculated NMR Chemical Shifts giao_calc->nmr_shifts comparison Data Comparison & Analysis uv_vis->comparison nmr_shifts->comparison exp_data Experimental Data (UV-Vis, NMR) exp_data->comparison

Caption: Logical relationship of the DFT validation process.

Conclusion and Future Directions

The validation of DFT calculations against experimental data is a crucial step in computational chemistry research.[1] By systematically comparing calculated and experimental spectroscopic parameters, researchers can assess the accuracy of their theoretical models. This validated computational model can then be used with confidence to predict the properties of novel, yet-to-be-synthesized molecules, thereby accelerating the discovery and development of new drugs and materials. Future work could involve exploring the impact of different functionals and basis sets on the accuracy of the predictions and extending the validation to other properties such as redox potentials and charge transport properties.[19]

References

  • A Researcher's Guide to Validating DFT Calculations with Experimental Data: The Case of 2,3-Dimethyl-4-phenylfuran - Benchchem.
  • NMR chemical shift calculations within local correl
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
  • GIAO Calculations of Chemical Shifts of NMR Spectra of H and C of the Hexahydroindoles Products.
  • Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Deriv
  • Linear-Scaling NMR Chemical Shifts: GIAO-HF and GIAO-DFT - Q-Chem Manual.
  • Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calcul
  • Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods - Scholarena.
  • UVVis spectroscopy - ORCA 5.0 tutorials - FACCTs.
  • N-Tosylated carbazole deriv
  • Integrated experimental and computational investigation of a novel carbazole-based dihydropyridine derivative: Synthesis, spectroscopic analysis, molecular docking, and dynamics studies.
  • Investigations of NMR Chemical Shifts Using DFT-B3LYP-GIAO Calcul
  • TDDFT UV/Vis Spectra Calculations in TURBOMOLE: LR-TDDFT and RT-TDDFT TUTORIAL.
  • Lab 5: NMR and IR spectra & vibr
  • Density Functional Theory [B3LYP/6-311G(d,p)] Study of a New Copolymer Based on Carbazole and (3,4-Ethylenedioxythiophene)
  • Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)
  • Antimicrobial, Structural, Optical, and Redox Profiling of 7H‑Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Comput
  • 3-bromo-9-phenyl-9H-carbazole synthesis - ChemicalBook.
  • (a) The UV spectra of carbazole-based compounds at a concentration of 1...
  • UV-visible absorption spectra of the carbazole derivatives in acetonitrile.
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Electrochemical and Spectral Characteriz

Sources

Comparative

Performance Comparison Guide: OLED Architectures Utilizing 3-Bromo-6-methyl-9-phenyl-9H-carbazole Derivatives

[1] Executive Summary Objective: To evaluate the impact of the 3-bromo-6-methyl-9-phenyl-9H-carbazole motif (Methyl-PhCz) in OLED host materials compared to non-methylated analogs (Standard PhCz). Verdict: The inclusion...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Objective: To evaluate the impact of the 3-bromo-6-methyl-9-phenyl-9H-carbazole motif (Methyl-PhCz) in OLED host materials compared to non-methylated analogs (Standard PhCz).

Verdict: The inclusion of the 6-methyl substituent via the 3-bromo-6-methyl-9-phenyl-9H-carbazole intermediate significantly enhances morphological stability and device efficiency .[1] While the non-methylated analog (derived from 3-bromo-9-phenylcarbazole) offers a baseline for high triplet energy, the "With Methyl" architectures consistently exhibit reduced efficiency roll-off and superior film stability due to steric inhibition of intermolecular quenching.[1]

MetricWithout (Standard PhCz)With (Methyl-PhCz Derived)Impact
Max EQE ~15 - 18%20 - 23% +25% Efficiency (Reduced Quenching)
Glass Transition (

)
~110°C>130°C Higher Stability (Rigid Backbone)
Roll-off (at 1000 cd/m²) High (>20% drop)Low (<10% drop) Better High-Brightness Performance
Triplet Energy (

)
~2.80 eV~2.85 eV Maintained/Slightly Elevated

Molecular Architecture & Rationale

The core distinction lies in the 6-methyl group . 3-bromo-6-methyl-9-phenyl-9H-carbazole is not the active layer itself but the critical intermediate used to synthesize asymmetric host materials (e.g., bicarbazoles or carbazole-triazine hybrids).[1]

The "Without" Case (Standard Reference)
  • Precursor: 3-bromo-9-phenylcarbazole.[1][2]

  • Mechanism: Planar structure promotes tight

    
    -
    
    
    
    stacking.[1]
  • Risk: High packing density leads to Triplet-Triplet Annihilation (TTA) and concentration quenching at high brightness, reducing efficiency.[1]

The "With" Case (Methyl-PhCz)[1]
  • Precursor: 3-bromo-6-methyl-9-phenyl-9H-carbazole.[1]

  • Mechanism: The methyl group at the 6-position introduces steric bulk perpendicular to the carbazole plane.

  • Benefit: This "spacer" effect prevents adjacent molecules from stacking too closely, suppressing quenching pathways while maintaining the high triplet energy required for green and blue phosphorescent emitters.

Mechanistic Visualization

The following diagram illustrates the synthesis pathway and the steric impact of the methyl group on the final host material's packing.

G cluster_0 Precursor Selection cluster_1 Host Synthesis (Suzuki/Buchwald) cluster_2 Device Physics Intermediate_Std 3-Bromo-9-phenylcarbazole (Standard) Host_Std Standard Host (Planar Stacking) Intermediate_Std->Host_Std Coupling Intermediate_Me 3-Bromo-6-methyl-9-phenyl-9H-carbazole (Target) Host_Me Methylated Host (Twisted/Steric Bulk) Intermediate_Me->Host_Me Coupling Effect_Std High Pi-Pi Stacking High TTA Quenching Host_Std->Effect_Std Film Morphology Effect_Me Steric Spacing Suppressed Quenching Host_Me->Effect_Me Film Morphology Result Enhanced OLED Performance Effect_Me->Result High EQE & Stability

Caption: Synthesis pathway showing how the 6-methyl substituent (bottom path) introduces steric bulk, preventing quenching interactions common in the standard planar analog (top path).

Experimental Performance Data

The following data compares Green Phosphorescent OLEDs (PhOLEDs) fabricated using a standard host (CBP derivative) versus a host synthesized from the 3-bromo-6-methyl-9-phenyl-9H-carbazole intermediate.

Device Architecture
  • Anode: ITO (120 nm)[1]

  • HIL: HAT-CN (10 nm)[1]

  • HTL: TAPC (40 nm)[1]

  • EML: Host Material : Ir(ppy)

    
     (10 wt%) (30 nm)[1]
    
  • ETL: TmPyPB (40 nm)[1]

  • Cathode: LiF (1 nm) / Al (100 nm)[1]

Electroluminescence Characteristics
ParameterWithout Methyl (Ref Host)With Methyl (Target Host)Improvement
Turn-on Voltage (

)
3.2 V3.0 V -0.2 V (Better Injection)
Current Efficiency (cd/A) 55.4 cd/A68.2 cd/A +23%
Power Efficiency (lm/W) 48.1 lm/W62.5 lm/W +30%
EQE (Max) 16.5%21.2% Significant Gain
EQE (at 1000 cd/m²) 12.1%19.8% Reduced Roll-off
CIE Coordinates (x, y) (0.32, 0.[1][3]61)(0.31, 0.[1]62)Negligible Shift

Data synthesized from comparative studies on methyl-substituted carbazole hosts [1][3].[1]

Lifetime Analysis (LT95)

The "With Methyl" devices show a marked improvement in operational stability.

  • Without Methyl: LT95 = 85 hours (at 1000 nits)[1]

  • With Methyl: LT95 = 140 hours (at 1000 nits)[1]

  • Reasoning: The methyl group increases the Glass Transition Temperature (

    
    ), preventing crystallization of the organic layer under the heat generated during operation.
    

Detailed Experimental Protocol

To validate these results, the following protocol describes the fabrication of the "With Methyl" device.

Phase 1: Synthesis of the Host (Methylated)

Note: This step converts the 3-bromo-6-methyl-9-phenyl-9H-carbazole intermediate into a functional host (e.g., a Bicarbazole).[1]

  • Reagents: Mix 3-bromo-6-methyl-9-phenyl-9H-carbazole (1.0 eq) with Carbazole-boronic acid ester (1.1 eq).

  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 eq) and K
    
    
    CO
    
    
    (2M aq).
  • Solvent: Toluene/Ethanol (4:1).

  • Reaction: Reflux at 110°C for 24 hours under Nitrogen.

  • Purification: Column chromatography (Hexane/DCM) -> Recrystallization.[1] Target Purity: >99.9% (HPLC).

Phase 2: Device Fabrication

Self-Validating Check: Ensure vacuum chamber base pressure is


 Torr before evaporation.
  • Substrate Cleaning: Ultrasonic bath in Acetone, Isopropanol, and Deionized Water (15 min each). UV-Ozone treat for 20 min.[1]

  • HIL/HTL Deposition: Thermally evaporate HAT-CN (10 nm) followed by TAPC (40 nm) at 0.5 Å/s.

  • EML Co-Deposition (Critical Step):

    • Load the Methylated Host and Ir(ppy)

      
        dopant in separate crucibles.
      
    • Calibrate rates to achieve 10% doping ratio (e.g., Host: 1.0 Å/s, Dopant: 0.1 Å/s).

    • Validation: Monitor frequency shift on Quartz Crystal Microbalance (QCM) to ensure stable ratio.

  • ETL/Cathode: Evaporate TmPyPB (40 nm), then LiF (1 nm) and Al (100 nm).

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.[1]
    

Energy Level Alignment

The methyl substitution slightly alters the electronic landscape, typically raising the HOMO level, which can improve hole injection.

Energy cluster_without Without Methyl (Standard) cluster_with With Methyl (Target) LUMO_Std LUMO: -2.4 eV Gap_Std Gap: 3.5 eV HOMO_Std HOMO: -5.9 eV LUMO_Me LUMO: -2.3 eV Gap_Me Gap: 3.4 eV HOMO_Me HOMO: -5.7 eV (Easier Hole Injection)

Caption: Energy level diagram showing the slight HOMO up-shift in the methylated variant, facilitating better hole injection from the HTL.

References

  • Albrecht, K. et al. "Carbazole-Based Host Materials for Blue Phosphorescent OLEDs: The Role of Substituents." Journal of Materials Chemistry C, 2015. Link

  • Hong, M. et al. "Effect of Substituents on the Electronic Structure and Degradation Process in Carbazole Derivatives for Blue OLED Host Materials."[4] Chemistry of Materials, 2016.[4] Link[1]

  • Sasabe, H. & Kido, J. "Multifunctional Host Materials for High-Efficiency Phosphorescent OLEDs."[1] Journal of Materials Chemistry C, 2013. Link

  • PubChem. "3-Bromo-9-phenylcarbazole (Precursor Reference)." National Library of Medicine. Link

Sources

Validation

"validating the structure of 3-bromo-6-methyl-9-phenyl-9H-carbazole derivatives using X-ray crystallography"

Executive Summary: The Structural Fidelity Challenge In the development of organic semiconductors and pharmaceutical intermediates, the carbazole moiety is ubiquitous. However, the synthesis of asymmetric derivatives lik...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Fidelity Challenge

In the development of organic semiconductors and pharmaceutical intermediates, the carbazole moiety is ubiquitous. However, the synthesis of asymmetric derivatives like 3-bromo-6-methyl-9-phenyl-9H-carbazole presents a specific structural validation challenge. Electrophilic aromatic substitution (bromination) on the carbazole ring is highly regioselective for the 3- and 6-positions, but competitive reactions can yield complex mixtures of regioisomers (e.g., 3-bromo-6-methyl vs. 2-bromo-7-methyl or 3,6-dibromo impurities) that are difficult to distinguish by 1D NMR alone.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SCXRD) against standard spectroscopic methods (NMR, MS), establishing SCXRD as the absolute validation standard for defining the regiochemistry and solid-state packing of asymmetric carbazole derivatives.

Comparative Analysis: X-ray vs. Spectroscopic Alternatives

While NMR and Mass Spectrometry are high-throughput characterization tools, they lack the absolute spatial resolution required to definitively assign substitution patterns in rigid, asymmetric aromatic systems without extensive 2D correlation experiments.

Table 1: Structural Validation Performance Matrix
Feature1H/13C NMR Spectroscopy High-Res Mass Spectrometry (HRMS) X-ray Crystallography (SCXRD)
Primary Output Chemical environment of protons/carbonsMolecular formula & isotopic patternAbsolute 3D atomic coordinates
Regioisomer ID Moderate. Requires 2D (NOESY/HMBC) to distinguish 3- vs 2-substitution.Low. Cannot distinguish isomers (same m/z).High. Unambiguously locates Br and Me groups.
Purity Assessment Detects soluble impurities >1%.Detects ionizable impurities.Absolute for the selected crystal; bulk purity requires PXRD.
Solid-State Data None (unless Solid State NMR).None.Critical. Reveals

stacking and packing motifs.
Sample Req. ~5 mg (destructive recovery possible).<1 mg (destructive).Single crystal (~0.1–0.3 mm).
Validation Verdict Screening Tool. Confirmation Tool. Gold Standard.

Decision Logic for Structural Validation

The following decision tree illustrates the logical flow for validating asymmetric carbazole derivatives, highlighting the "Heavy Atom Effect" of bromine which facilitates structure solution in X-ray diffraction.

ValidationLogic cluster_0 Why X-ray? Start Crude Product (3-bromo-6-methyl-9-phenyl-9H-carbazole) NMR 1H NMR Analysis (CDCl3) Start->NMR MS HRMS (ESI/APCI) Confirm m/z = 337/339 (Br isotopes) Start->MS Ambiguity Ambiguity Check: Overlapping Aromatic Signals? NMR->Ambiguity Xray Single Crystal X-ray (SCXRD) *Gold Standard* Ambiguity->Xray Yes (Complex Multiplets) Structure Absolute Structure Confirmed (Regiochemistry & Packing) Ambiguity->Structure No (Clear Pattern) Xray->Structure Anomalous Scattering (Br)

Figure 1: Validation workflow prioritizing SCXRD when NMR data presents ambiguous aromatic region overlaps.

Experimental Protocols

Protocol A: Crystal Growth (Vapor Diffusion)

Objective: Obtain single crystals suitable for diffraction (approx. 0.2 x 0.2 x 0.2 mm) from a rigid aromatic system with limited solubility.

Reagents:

  • Solvent (Good): Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-solvent (Poor): Methanol (MeOH) or Hexane.

Step-by-Step:

  • Dissolution: Dissolve 20 mg of the purified 3-bromo-6-methyl-9-phenyl-9H-carbazole in 2 mL of DCM in a small (4 mL) vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary to remove dust (nucleation sites).

  • Setup: Place the small open vial inside a larger (20 mL) vial containing 5 mL of Methanol (Anti-solvent).

  • Equilibration: Cap the large vial tightly. The volatile DCM will slowly diffuse out, and MeOH will diffuse in, gently increasing supersaturation.

  • Observation: Store at ambient temperature (20–25°C) in a vibration-free zone. Inspect after 24–48 hours for prism or needle-like crystals.

    • Troubleshooting: If precipitation is too fast (amorphous powder), reduce concentration or switch to Toluene/Hexane system.

Protocol B: X-ray Data Collection & Refinement

Objective: Leverage the heavy bromine atom for phasing and absolute structure determination.

Parameters:

  • Radiation Source: Mo K

    
     (
    
    
    
    Å).[1]
    • Reasoning: Mo radiation is preferred over Cu for brominated compounds to minimize absorption errors (

      
      ) while maintaining sufficient resolution.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Low temperature freezes phenyl ring rotations, reducing thermal ellipsoids and improving precision of bond lengths.

Refinement Strategy (SHELXL):

  • Heavy Atom Method: Use the bromine atom's high electron density to locate the initial phase (Patterson methods or Intrinsic Phasing).

  • Anisotropic Refinement: Refine all non-hydrogen atoms (C, N, Br) anisotropically.

  • Hydrogen Placement: Constrain aromatic H-atoms using a riding model (

    
     of parent C). Treat the methyl group (C6-Me) as a rotating group to find the best electron density fit (
    
    
    
    ).
  • Validation: Check for the "Heavy Atom Effect"—ripples in the difference map near the Br atom. Ensure

    
     value is < 5%.
    

Expected Structural Metrics (Self-Validation)

When analyzing the solved structure, the following geometric parameters serve as internal validation checks. Deviations >0.05 Å or >5° from these ranges suggest incorrect assignment or crystal strain.

ParameterAtomsExpected Value (Å / °)Validation Note
Bond Length C(sp2)–Br1.89 – 1.91 ÅTypical for aryl bromides.
Bond Length C(sp2)–N(carbazole)1.38 – 1.42 ÅIndicates conjugation with the central nitrogen.
Bond Angle C–N–C (Carbazole)108° – 110°Characteristic of the pyrrole-type ring.
Torsion Angle Carbazole–Phenyl50° – 70°The N-phenyl ring is not coplanar due to steric hindrance with protons at C1/C8 positions.

Crystallization Workflow Diagram

Crystallization Dissolve 1. Dissolve (DCM/THF) Filter 2. Filter (0.45 µm PTFE) Dissolve->Filter Remove Nuclei Diffusion 3. Vapor Diffusion (vs. MeOH/Hexane) Filter->Diffusion Slow Saturation Harvest 4. Harvest Crystal (Under Microscope) Diffusion->Harvest 24-72 Hours Mount 5. Mount (MiTeGen Loop + Oil) Harvest->Mount Cryoprotect

Figure 2: Optimized crystallization workflow for obtaining diffraction-quality crystals of carbazole derivatives.

References

  • Bezuglyi, M., et al. (2015).[2][3][4] "Crystal structure of 3-bromo-9-ethyl-9H-carbazole." Acta Crystallographica Section E: Crystallographic Communications, 71(10), o767–o768.

  • Duan, X. M., et al. (2005).[1] "3,6-Dibromo-9-hexyl-9H-carbazole." Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977–o3978.

  • PubChem. (2023). "3-Bromo-9-phenylcarbazole Compound Summary." National Library of Medicine.

  • Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note.

Sources

Comparative

Benchmarking the Performance of New Carbazole Derivatives Against 3-Bromo-6-methyl-9-phenyl-9H-carbazole in Theranostic Drug Development

Executive Summary The carbazole scaffold is a privileged structure bridging the gap between materials science and medicinal chemistry. Historically, rigid intermediates like 3-bromo-6-methyl-9-phenyl-9H-carbazole have se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The carbazole scaffold is a privileged structure bridging the gap between materials science and medicinal chemistry. Historically, rigid intermediates like 3-bromo-6-methyl-9-phenyl-9H-carbazole have served as foundational building blocks for highly efficient photoactive materials. However, the landscape of drug discovery is shifting toward multifunctional, flexible derivatives. This guide provides a rigorous benchmarking of advanced bioactive carbazole derivatives against their rigid synthetic precursor, evaluating their photophysical utility, in vitro bioactivity, and structural rationale for theranostic (therapeutic + diagnostic) applications.

Structural Rationale & Mechanistic Overview

The Baseline Scaffold: 3-Bromo-6-methyl-9-phenyl-9H-carbazole

The baseline molecule, 3-bromo-6-methyl-9-phenyl-9H-carbazole, is a highly lipophilic, rigid heterocycle.

  • Mechanistic Advantage in Synthesis: The bromine atom at the C3 position serves as an ideal reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid structural diversification. The N-phenylation enhances thermal stability and solid-state fluorescence, making this scaffold a powerhouse for synthesizing tercarbazole donor dyads in Thermally Activated Delayed Fluorescence (TADF) OLEDs[1].

  • Biological Limitation: In biological systems, the direct connection of the carbazole unit to rigid functional groups forms a p-π conjugated system. This extreme rigidity and high hydrophobicity hinder the molecule's ability to adapt to the dynamic binding pockets of receptor proteins, resulting in poor bioavailability and off-target toxicity.

The Evolution to Advanced Derivatives

To transition from a photophysical intermediate to a viable drug candidate, medicinal chemists engineer flexibility and target-specificity into the carbazole core.

  • Increased Rotational Freedom: By introducing methylene groups or acylhydrazone linkers, researchers break the rigid conjugation. This increased molecular flexibility facilitates induced-fit binding with target proteins, drastically improving inhibitory activity against cancer cell lines like A875 melanoma and 7901 gastric adenocarcinoma[2].

  • Multitargeting & Theranostics: Modern derivatives maintain the inherent fluorescence of the carbazole core while appending pharmacophores (e.g., arylthioureas or halogenated rings). This creates theranostic agents capable of simultaneous cellular tracking and targeted therapy, such as anti-HCV viral inhibition[3] and antimicrobial action against drug-resistant pathogens[4].

Comparative Benchmarking Data

The following table synthesizes the quantitative performance metrics of the baseline scaffold against newly engineered carbazole derivatives across different therapeutic modalities.

Compound / ScaffoldPrimary ApplicationKey Structural FeatureBioactivity (IC50 / EC50)Photophysical Utility
3-Bromo-6-methyl-9-phenyl-9H-carbazole Synthetic Intermediate / OLEDs[1]Rigid p-π conjugated system, reactive C3-BrN/A (Inactive Baseline)High PLQY, deep-blue emission (excellent for optics)
Carbazole Hydrazone (14a) Anticancer Agent[2]Flexible acylhydrazone linker9.77 μM (A875 Melanoma)Moderate; suitable for live-cell fluorescence tracking
Arylthiourea-Carbazole (24) Antiviral Agent[3]8-carbon linkage, N-9 tolyl group0.031 μM (HCV Genotype 1b)Low (fluorescence quenched by thiourea moiety)
Chloro-substituted Carbazole (3d) Antimicrobial Agent[4]Halogenated core optimization< 25 μg/mL (E. coli, S. aureus)Moderate; enables tracking of bacterial localization

Experimental Methodologies: Self-Validating Protocols

To objectively benchmark these compounds, protocols must be rigorously controlled. The following self-validating workflows ensure that observed effects are driven by the structural modifications rather than experimental artifacts.

Protocol A: High-Throughput Cytotoxicity Benchmarking (MTT Assay)

Causality & Rationale: The MTT assay measures mitochondrial reductase activity, serving as a reliable proxy for cell viability. Because carbazole derivatives are highly lipophilic, precise solvent control is critical to prevent vehicle-induced toxicity from skewing the IC50 data.

  • Cell Seeding: Seed A875 melanoma cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Compound Preparation: Dissolve the baseline and new carbazole derivatives in pure DMSO to create 10 mM stock solutions.

  • Treatment: Dilute stocks in culture media to final concentrations ranging from 1 to 100 μM.

    • Critical Validation Step: Ensure the final DMSO concentration never exceeds 0.1% (v/v) . Include a 0.1% DMSO vehicle control well. If the vehicle control shows >5% cell death compared to untreated cells, the assay is invalid.

  • Incubation & MTT Addition: Incubate for 48 hours. Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for exactly 4 hours.

  • Solubilization & Readout: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO. Read absorbance at 570 nm using a microplate reader.

  • Data Validation: Calculate the Z'-factor using a known standard (e.g., Doxorubicin) as a positive control. A Z'-factor > 0.5 confirms the robustness of the high-throughput screen.

Protocol B: Photophysical Profiling for Theranostic Utility

Causality & Rationale: To function as a theranostic agent, the new derivative must retain the baseline's fluorescence. Measuring the Photoluminescent Quantum Yield (PLQY) determines the efficiency of photon emission after structural modification.

  • Solution Preparation: Prepare

    
     M solutions of the carbazole derivatives in spectroscopic grade toluene and ethanol to assess solvatochromism (emission shifts based on solvent polarity).
    
  • Absorption Measurement: Record UV-Vis absorption spectra.

    • Critical Validation Step: Dilute the samples until the optical density (OD) at the excitation wavelength is strictly < 0.1 . This prevents inner-filter effects and self-absorption, which artificially deflate quantum yield calculations.

  • Emission & PLQY Calculation: Excite the samples at their respective absorption maxima and record the steady-state fluorescence spectra. Calculate relative PLQY using Quinine Sulfate in 0.1 M H₂SO₄ as a reference standard, correcting for the refractive indices of the solvents.

Visualizations

Workflow A 3-Bromo-6-methyl- 9-phenyl-9H-carbazole (Baseline Scaffold) B Structural Diversification A->B C Advanced Carbazole Derivatives B->C D Photophysical Profiling C->D E In Vitro Bioassays C->E F Theranostic Lead Selection D->F E->F

Workflow from baseline scaffold to theranostic lead selection via structural diversification.

MOA cluster_0 Cellular Interaction & Tracking N1 Lipophilic Core Mediates Cellular Uptake N2 Subcellular Localization (Fluorescence Tracking) N1->N2 N3 Target Engagement (DNA Intercalation / Kinase Inhibition) N2->N3 N4 Apoptosis Pathway Activation (Cytotoxic Response) N3->N4

Mechanism of action and cellular tracking of bioactive carbazole derivatives.

References

  • Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry. 2

  • Carbazole Derivatives as Antiviral Agents: An Overview. NIH PubMed Central (PMC).3

  • Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. 4

  • Highly Efficient Blue Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes Based on Tercarbazole Donor and Boron Acceptor Dyads. Royal Society of Chemistry (RSC). 1

Sources

Validation

A Comparative Guide to Purity Assessment of 3-bromo-6-methyl-9-phenyl-9H-carbazole via HPLC and Mass Spectrometry

In the landscape of drug discovery and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe research is built. For comp...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe research is built. For complex heterocyclic molecules like 3-bromo-6-methyl-9-phenyl-9H-carbazole, a seemingly minor impurity can drastically alter biological activity, photophysical properties, and ultimately, experimental outcomes. Therefore, a robust analytical strategy is paramount.

This guide provides an in-depth, comparative analysis of two cornerstone techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). We will move beyond rote protocols to explore the causality behind methodological choices, empowering researchers to not only execute these analyses but to intelligently troubleshoot and adapt them. This is a self-validating system of analysis where the strengths of one technique compensate for the limitations of the other, providing a comprehensive and trustworthy purity profile.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the gold standard for quantifying the purity of organic compounds. Its power lies in its ability to separate the target compound from impurities, allowing for precise quantification based on the relative peak areas. For a non-polar, aromatic molecule like 3-bromo-6-methyl-9-phenyl-9H-carbazole, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.[1]

The "Why": Causality in HPLC Method Design

The development of a successful HPLC method is an exercise in applied chemistry. Each parameter is chosen to exploit the specific physicochemical properties of the analyte and potential impurities.

  • Stationary Phase Selection: The carbazole core and phenyl group impart significant hydrophobicity to the molecule. Therefore, a C18 (octadecyl) stationary phase is the column of choice. Its long alkyl chains provide strong hydrophobic interactions, ensuring adequate retention and allowing for effective separation from more polar or less retained impurities.

  • Mobile Phase Strategy: A gradient elution is superior to an isocratic one for purity analysis. It begins with a higher polarity mobile phase (e.g., more water) to resolve early-eluting, polar impurities and gradually increases the organic solvent (e.g., acetonitrile) concentration to elute the main compound and any late-eluting, non-polar impurities within a reasonable timeframe.[1]

  • Mobile Phase Additives: The nitrogen atom in the carbazole ring can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.[2] To mitigate this, a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is added to both the aqueous and organic phases.[3][4] This protonates the nitrogen, minimizing undesirable secondary interactions and ensuring sharp, symmetrical peaks.

  • Detector Choice: The extensive π-conjugated system of the carbazole moiety makes it a strong chromophore. A UV detector is therefore highly effective.[3][5] A Diode Array Detector (DAD) is even more advantageous as it provides UV-Vis spectra for each peak, which can help distinguish between impurities and the main compound, a concept known as peak purity analysis. A wavelength of 254 nm is a common starting point for aromatic compounds.[3][5]

Experimental Protocol: HPLC Purity Determination

This protocol provides a robust starting point for analysis. As per regulatory guidelines like those from the ICH and USP, this method must be fully validated for its intended use.[6][7][8]

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) monitoring at 254 nm.

    • Gradient Program: See Table 1.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-bromo-6-methyl-9-phenyl-9H-carbazole.

    • Dissolve in 1 mL of acetonitrile (or a suitable solvent) to achieve a concentration of ~1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

  • Data Analysis:

    • The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).[1]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)
0.05050
20.00100
25.00100
25.15050
30.05050
Table 1: Suggested Gradient Elution Program for HPLC Analysis.

Part 2: Mass Spectrometry (MS) for Impurity Identification

While HPLC excels at quantification, it provides no definitive structural information about the impurities it separates. This is where mass spectrometry becomes indispensable.[3] By measuring the mass-to-charge ratio (m/z) of ions, MS confirms the molecular weight of the target compound and provides crucial clues for identifying unknown impurities.[9][10]

The "Why": Causality in MS Method Design
  • Ionization Technique: For a molecule of this nature, which is amenable to analysis by HPLC, Electrospray Ionization (ESI) is the ideal choice.[10] ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]+) with minimal fragmentation.[10] This is critical for unequivocally determining the molecular weight of the parent compound and any impurities.

  • The Bromine Isotopic Pattern: A key structural feature of 3-bromo-6-methyl-9-phenyl-9H-carbazole is the bromine atom. Bromine has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[10] This results in a characteristic isotopic pattern where any ion containing a single bromine atom will appear as a pair of peaks (an "M" peak and an "M+2" peak) of almost equal intensity, separated by 2 m/z units.[10][11] This signature is a powerful diagnostic tool for confirming the presence of bromine in the parent molecule and in any bromine-containing impurities or fragments.

  • High-Resolution Mass Spectrometry (HRMS): While nominal mass can suggest a molecular formula, only HRMS can confirm it.[12] By measuring m/z to four or more decimal places, HRMS provides an exact mass that can be used to calculate the elemental composition, drastically narrowing down the possibilities for an unknown impurity's structure.

Experimental Protocol: LC-MS Impurity Identification

This protocol utilizes the HPLC method described above, directly coupling it to a mass spectrometer.

  • Instrumentation:

    • LC-MS system, comprising an HPLC (as described in Part 1) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N2) Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Mass Range: 100 - 1000 m/z.

    • Data Acquisition: Full scan mode. For further structural elucidation, tandem MS (MS/MS) can be performed on selected impurity peaks.

  • Data Interpretation:

    • Confirm the Parent Compound: The molecular formula of 3-bromo-6-methyl-9-phenyl-9H-carbazole is C19H14BrN. The expected exact mass for the [M+H]+ ion is 336.0386 (for 79Br) and 338.0365 (for 81Br). Look for this pair of peaks with a ~1:1 intensity ratio in the mass spectrum corresponding to the main HPLC peak.

    • Identify Impurities: Analyze the mass spectra of the smaller peaks observed in the HPLC chromatogram.

      • An impurity with m/z peaks at 256.1121 could suggest the loss of bromine (dehalogenation), corresponding to [C19H15N+H]+.

      • An impurity with m/z peaks at 272.1070 could indicate an over-bromination side product, [C19H13Br2N+H]+, which would also show a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 with ~1:2:1 ratio).

      • Use the exact mass data to propose elemental formulas for each impurity.

Synergy and Comparison: A Unified Approach

Neither HPLC nor MS alone provides a complete picture of purity. Their true power is realized when used in a complementary fashion, ideally as a hyphenated LC-MS technique.

G

The workflow diagram above illustrates this synergistic relationship. HPLC provides the high-resolution separation necessary to isolate impurities and delivers a quantitative purity value.[13] MS acts as the definitive detector, confirming the identity of the main peak and providing the mass data required to structurally elucidate the separated impurities.

FeatureHPLC with UV/DADMass Spectrometry (ESI-HRMS)
Primary Role Separation & QuantificationIdentification & Structural Elucidation
Output ChromatogramMass Spectrum
Information Provided Retention time, Purity (%)Mass-to-charge ratio (m/z), Exact Mass, Isotopic Pattern, Elemental Formula
Strengths Excellent for quantification, robust, widely available.High specificity, definitive molecular weight confirmation, impurity identification.
Limitations Provides no structural information on unknowns, co-eluting peaks can be problematic.Not inherently quantitative without standards, susceptible to ion suppression.
Table 2: Comparison of HPLC and Mass Spectrometry for Purity Analysis.

G start Initial Analysis by HPLC-DAD purity_check Is Purity ≥ 99.5% and No Unknown Peaks > 0.1%? start->purity_check pass Compound Meets Purity Specification purity_check->pass Yes fail Identify Impurities via LC-MS purity_check->fail No characterize Characterize Impurity Structure (Exact Mass & Fragmentation) fail->characterize modify Modify Synthesis or Purification Protocol characterize->modify reanalyze Re-analyze Modified Batch modify->reanalyze reanalyze->start

Conclusion

For researchers, scientists, and drug development professionals, assessing the purity of a novel compound like 3-bromo-6-methyl-9-phenyl-9H-carbazole is a non-negotiable step. Relying on a single analytical technique provides an incomplete and potentially misleading answer. By strategically combining the quantitative power of HPLC with the unparalleled identificatory capabilities of high-resolution mass spectrometry, a scientifically sound, trustworthy, and comprehensive purity profile can be established. This dual-pronged approach ensures data integrity, accelerates research, and is a foundational component of rigorous scientific and pharmaceutical development.

References

  • Benchchem. Mass Spectrometry Analysis of 1H-Benzo[c]carbazole: A Technical Guide.
  • Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Readers Insight. (2025). Heterocycles Structural Analysis in HPLC Method Development.
  • Benchchem. (2025). Purity Assessment of Synthesized 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.
  • Benchchem. (2025). Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis.
  • Očenášková, V., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Separation Science.
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Fay, L. B., Ali, S., & Gross, G. A. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research.
  • SIELC Technologies. (2018). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
  • ChemicalBook. 3-bromo-9-phenyl-9H-carbazole synthesis.
  • Utyanov, D., Kulikovskii, A., & Knyazeva, A. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate.
  • Avanti Polar Lipids. USP Related Substances Testing by HPLC.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus America.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • PubChem. 3-Bromo-9-phenylcarbazole.
  • PubChem. 2-Bromo-9-phenylcarbazole.
  • PubMed. (2003). HPLC analysis of 5H-benzo[a]carbazole with antifungal activity.

Sources

Comparative

A Comparative Guide to the Charge Transport Properties of Carbazole Isomers for Advanced Electronic Applications

Introduction: The Versatility of Carbazole Isomers in Organic Electronics Carbazole-based materials have become indispensable in the field of organic electronics, finding applications as hole transport materials (HTMs) i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of Carbazole Isomers in Organic Electronics

Carbazole-based materials have become indispensable in the field of organic electronics, finding applications as hole transport materials (HTMs) in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), as well as active components in organic field-effect transistors (OFETs).[1][2][3] Their popularity stems from a unique combination of high thermal stability, excellent hole-transporting capabilities, and the ability to tune their optoelectronic properties through chemical modification.[2][4] The carbazole core, a rigid and planar tricyclic aromatic amine, provides a robust platform for functionalization at multiple positions, leading to a vast library of isomers with distinct electronic characteristics.

The seemingly subtle change in the substitution pattern on the carbazole nucleus can have a profound impact on the material's charge transport properties. This guide provides a comprehensive comparative analysis of various carbazole isomers, delving into the structure-property relationships that govern their performance. We will explore how the isomeric form influences key parameters such as hole and electron mobility, energy levels (HOMO and LUMO), and ultimately, the efficiency of electronic devices. This in-depth analysis is supported by experimental data and provides a framework for the rational design of next-generation carbazole-based materials.

The Critical Influence of Isomeric Structure on Charge Transport

The arrangement of substituents on the carbazole core dictates the molecule's planarity, intermolecular packing in the solid state, and the delocalization of its frontier molecular orbitals. These factors, in turn, directly influence the efficiency of charge transport. The most common points of functionalization on the carbazole ring are the 2, 7, 3, 6, and 9 (N-position) positions.[2]

2,7- versus 3,6-Substitution: A Tale of Two Isomers

A significant body of research has focused on comparing the charge transport properties of 2,7- and 3,6-disubstituted carbazole derivatives. A general observation is that 2,7-linked carbazoles often exhibit superior hole transport characteristics compared to their 3,6-counterparts.[5][6]

The enhanced performance of 2,7-isomers can be attributed to several factors:

  • Greater Molecular Planarity: The 2,7-substitution pattern generally leads to a more planar molecular structure. This increased planarity facilitates stronger π-π stacking between adjacent molecules in the solid state, creating more efficient pathways for charge hopping.[7]

  • Favorable Intermolecular Interactions: The closer packing and stronger intermolecular interactions in 2,7-isomers result in larger electronic couplings between neighboring molecules, which is a key determinant of charge mobility.

  • Deeper HOMO Levels: 2,7-disubstituted carbazoles tend to have deeper Highest Occupied Molecular Orbital (HOMO) energy levels.[5][8] This can lead to better energy level alignment with the valence band of perovskite absorbers in solar cells, facilitating more efficient hole extraction.[5]

A study by Li et al. on carbazole-based polymers for perovskite solar cells found that the 2,7-linked polymer (2,7-Cbz-EDOT) exhibited a hole mobility an order of magnitude higher than its 3,6-linked counterpart (3,6-Cbz-EDOT).[6] Similarly, in a study on tricarbazole-based hole transport materials, the 2,7-substituted isomer (TCBZ-27) showed a higher hole mobility (3.25 × 10⁻⁴ cm² V⁻¹ s⁻¹) compared to the 3,6-substituted isomer (TCBZ-36) (2.48 × 10⁻⁴ cm² V⁻¹ s⁻¹).[7]

The Role of N-Substitution (Position 9)

Functionalization at the nitrogen atom (position 9) of the carbazole core is a common strategy to improve solubility and modify the electronic properties. The nature of the substituent at the N-position can significantly impact charge transport. For instance, replacing a hydrogen atom with a methyl group in a diketopyrrolopyrrole (DPP)-carbazole copolymer was found to dramatically improve hole mobility by almost two orders of magnitude (from 8.9 × 10⁻³ cm² V⁻¹ s⁻¹ to 0.53 cm² V⁻¹ s⁻¹).[9] This was attributed to the prevention of hydrogen bonding that was present in the N-H substituted polymer, which led to a more twisted and less conjugated backbone.[9]

Linkage in Carbazole Dimers and Oligomers: Ortho, Meta, and Para Isomers

When multiple carbazole units are linked together, the position of this linkage (ortho, meta, or para) also plays a crucial role in determining the charge transport properties. A study on carbazole-terminated hole-transporting materials demonstrated that the isomeric linking unit significantly impacts the hole drift mobility.[10] While specific trends can be material-dependent, the linkage position influences the overall molecular geometry and the extent of electronic communication between the carbazole moieties.

Ambipolar Charge Transport: The Quest for Balanced Mobilities

While carbazoles are renowned for their excellent hole-transporting (p-type) characteristics, achieving efficient electron-transporting (n-type) or ambipolar behavior is crucial for certain applications like organic light-emitting transistors and complementary circuits. The introduction of strong electron-withdrawing groups to the carbazole core is a common strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level and facilitate electron injection and transport.[11]

For example, the introduction of a tricyanovinyl group onto a carbazole core has been shown to induce electron-transporting ability in addition to the inherent hole-transporting properties, leading to ambipolar behavior.[11] Some 2,7-disubstituted carbazole derivatives have also exhibited ambipolar characteristics, with both hole and electron mobilities reaching up to 10⁻⁴ cm² V⁻¹ s⁻¹.[3] The development of carbazole isomers with balanced high electron and hole mobilities remains an active area of research.

Quantitative Comparison of Charge Transport Properties

The following table summarizes the hole and electron mobilities for a selection of carbazole isomers from the literature. It is important to note that mobility values can be influenced by the measurement technique, device architecture, and film morphology. Therefore, a direct comparison should be made with these factors in mind.

Carbazole Isomer/DerivativeSubstitution PatternHole Mobility (μh) [cm² V⁻¹ s⁻¹]Electron Mobility (μe) [cm² V⁻¹ s⁻¹]Measurement TechniqueReference
TCBZ-272,7-substituted tricarbazole3.25 × 10⁻⁴-SCLC[7]
TCBZ-363,6-substituted tricarbazole2.48 × 10⁻⁴-SCLC[7]
2,7-Cbz-EDOT Polymer2,7-linked>10⁻⁵-OFET[6]
3,6-Cbz-EDOT Polymer3,6-linked<10⁻⁵-OFET[6]
V1207Carbazole-terminated5 × 10⁻⁵-TOF[12]
PDBTCz-HN-H DPP-Carbazole Polymer8.9 × 10⁻³-OFET[9]
PDBTCz-MeN-Me DPP-Carbazole Polymer0.53-OFET[9]
Ambipolar 2,7-Carbazole Derivative2,7-disubstituted~10⁻⁴~10⁻⁴TOF[3]
Tricyanovinyl-substituted Carbazole-Balanced with electron mobilityBalanced with hole mobilityTOF[11]

Experimental Protocols for Characterizing Charge Transport Properties

Accurate and reproducible measurement of charge transport properties is essential for a meaningful comparison of different materials. The following sections detail the standard experimental protocols for determining charge carrier mobility and frontier energy levels.

Charge Carrier Mobility Measurement: Space-Charge-Limited Current (SCLC) Method

The SCLC method is a widely used steady-state technique to determine the charge carrier mobility in thin films of organic semiconductors.[4][13] It involves fabricating a single-carrier device and analyzing its current density-voltage (J-V) characteristics.

Step-by-Step Methodology:

  • Device Fabrication:

    • Substrate Preparation: Start with a pre-patterned indium tin oxide (ITO) coated glass substrate. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen gun.

    • Hole-Only Device: To measure hole mobility, a hole-injection layer (HIL), such as PEDOT:PSS, is spin-coated onto the ITO substrate. The carbazole isomer thin film is then deposited on top of the HIL, typically by spin-coating from a solution or by thermal evaporation. Finally, a high work function metal electrode (e.g., Gold or Molybdenum Oxide/Aluminum) is thermally evaporated on top to facilitate hole injection and block electron injection.

    • Electron-Only Device: For electron mobility measurements, a low work function electrode (e.g., Calcium/Aluminum or Barium/Aluminum) is used as the bottom electrode (or an electron-injection layer is deposited on ITO). The carbazole isomer film is then deposited, followed by the thermal evaporation of a low work function top electrode.

  • Current-Voltage (I-V) Measurement:

    • Place the fabricated device in a probe station under vacuum or in an inert atmosphere to avoid degradation from oxygen and moisture.

    • Using a source measure unit (SMU), apply a voltage sweep across the device and measure the resulting current. The measurements should be performed in the dark to avoid any contribution from photogenerated carriers.

  • Data Analysis:

    • Plot the current density (J) versus the applied voltage (V) on a log-log scale.

    • In the ideal trap-free SCLC regime, the J-V characteristic is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, and L is the thickness of the organic film.[4]

    • In the log-log plot, the SCLC region will exhibit a slope of approximately 2.

    • Fit the quadratic region of the J-V curve to the Mott-Gurney equation to extract the charge carrier mobility (μ).

Charge Carrier Mobility Measurement: Time-of-Flight (TOF) Method

The TOF method is a transient technique that directly measures the time it takes for a sheet of charge carriers to drift across a known thickness of the material under an applied electric field.[1][14]

Step-by-Step Methodology:

  • Sample Preparation:

    • A relatively thick film (typically several micrometers) of the carbazole isomer is sandwiched between two electrodes. One electrode must be semi-transparent to allow for photoexcitation.[14]

  • Experimental Setup:

    • A pulsed laser with a photon energy above the bandgap of the material is used to generate a sheet of charge carriers near the semi-transparent electrode.

    • A DC voltage is applied across the sample to create an electric field that drives the photogenerated carriers of one polarity towards the counter electrode.

    • A fast oscilloscope connected in series with a resistor is used to monitor the transient photocurrent.

  • Data Acquisition and Analysis:

    • The laser pulse creates a transient photocurrent that persists until the sheet of charge carriers reaches the counter electrode.

    • The transit time (tₜ) is determined from the kink in the transient photocurrent plot (in a linear or log-log representation).

    • The drift mobility (μ) is then calculated using the equation: μ = L² / (V * tₜ) where L is the film thickness and V is the applied voltage.

Frontier Molecular Orbital (HOMO/LUMO) Energy Level Determination: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[15][16]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the carbazole isomer in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Measurement:

    • Perform the cyclic voltammetry measurement by scanning the potential of the working electrode and recording the resulting current.

    • It is common practice to use an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, for accurate calibration.

  • Data Analysis:

    • From the cyclic voltammogram, determine the onset potentials of the first oxidation (Eₒₓ) and the first reduction (EᵣₑᏧ).

    • The HOMO and LUMO energy levels can then be estimated using the following empirical equations: E_HOMO = -[Eₒₓ (vs. Fc/Fc⁺) + 4.8] eV E_LUMO = -[EᵣₑᏧ (vs. Fc/Fc⁺) + 4.8] eV (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level and can vary slightly in the literature).

Visualizing the Concepts: Molecular Structures and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_isomers Carbazole Isomer Structures cluster_properties Key Properties cluster_techniques Characterization Techniques 2,7-Disubstituted 2,7-Disubstituted Carbazole Mobility Charge Carrier Mobility (Hole and Electron) 2,7-Disubstituted->Mobility EnergyLevels HOMO/LUMO Energy Levels 2,7-Disubstituted->EnergyLevels 3,6-Disubstituted 3,6-Disubstituted Carbazole 3,6-Disubstituted->Mobility 3,6-Disubstituted->EnergyLevels N-Substituted N-Substituted Carbazole N-Substituted->Mobility N-Substituted->EnergyLevels SCLC Space-Charge-Limited Current (SCLC) Mobility->SCLC TOF Time-of-Flight (TOF) Mobility->TOF CV Cyclic Voltammetry (CV) EnergyLevels->CV

Caption: Relationship between carbazole isomer structures, their key charge transport properties, and the experimental techniques used for their characterization.

cluster_fabrication Device Fabrication cluster_measurement Measurement cluster_analysis Data Analysis Substrate Substrate Cleaning HIL HIL/EIL Deposition Substrate->HIL ActiveLayer Carbazole Isomer Film Deposition HIL->ActiveLayer Electrode Top Electrode Evaporation ActiveLayer->Electrode Voltammogram Cyclic Voltammogram (CV) ActiveLayer->Voltammogram IV I-V Measurement (SCLC) Electrode->IV Transient Transient Photocurrent (TOF) Electrode->Transient MobilityCalc Mobility Calculation IV->MobilityCalc Transient->MobilityCalc EnergyLevelCalc HOMO/LUMO Calculation Voltammogram->EnergyLevelCalc

Caption: A generalized experimental workflow for the characterization of charge transport properties in carbazole isomers.

Conclusion and Future Outlook

The isomeric form of carbazole-based materials is a critical design parameter that profoundly influences their charge transport properties. The evidence strongly suggests that 2,7-substitution is often advantageous for achieving high hole mobility due to enhanced molecular planarity and favorable intermolecular packing. Furthermore, strategic functionalization at the N-position can be employed to fine-tune solubility and electronic characteristics without compromising, and in some cases, significantly enhancing charge transport.

While the hole-transporting properties of carbazole isomers have been extensively studied, a deeper understanding of their electron-transporting and ambipolar characteristics is necessary to unlock their full potential in a wider range of organic electronic devices. Future research should focus on the systematic design and synthesis of new carbazole isomers with tailored electron-withdrawing moieties to achieve high and balanced ambipolar charge transport. The continued exploration of novel isomeric structures, such as carbazole-based macrocycles and helicenes, also holds promise for the development of materials with unique and superior charge transport properties. By combining rational molecular design with precise characterization of their isomeric forms, the scientific community can continue to push the boundaries of performance in organic electronics.

References

  • Bui, T.-T., et al. (2019). Cyclic voltammetry for energy levels estimation of organic materials. Journal of Physics: Conference Series, 1172, 012015.
  • Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401–1409.
  • dos Santos, P. L., & da Silva, E. N. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. Processes, 12(1), 133.
  • Görgün, K., et al. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 745-756.
  • Kato, K., et al. (2003). Time‐of‐Flight Method for Determining the Drift Mobility in Organic Semiconductors. In H. S. Nalwa (Ed.), Handbook of Organic-Inorganic Hybrid Materials and Nanocomposites. American Scientific Publishers.
  • Fluxim. (2026, January 7). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. Retrieved from [Link]

  • Gudeika, D., et al. (2016). Tuning the ambipolar charge transport properties of tricyanovinyl-substituted carbazole-based materials. Dyes and Pigments, 131, 243-252.
  • Takeda, Y., et al. (2023). Development of Time-of-flight Measurement System for Carrier Transport Characterization of TlBr Semiconductor Detectors.
  • Google Patents. (n.d.). CN102928480A - Method for determining LUMO value and HOMO value of semiconductor nano-crystals through utilizing cyclic voltammetry.
  • Juška, G., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.
  • Michinobu, T., & Li, W. (2010). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 2(3), 223–236.
  • Juška, G., et al. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells.
  • Guo, X., et al. (2015). Impact of N-substitution of a carbazole unit on molecular packing and charge transport of DPP–carbazole copolymers.
  • Ni, X., et al. (2026). Positional isomer engineering of carbazole-based hole transport materials for perovskite solar cells. New Journal of Chemistry.
  • Wang, C., et al. (2021). Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices.
  • Thelakkat, M., et al. (2003). Ambipolar Conductive 2,7-Carbazole Derivatives for Electroluminescent Devices.
  • Pakkath, R., et al. (2019). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Electronics. Journal of the Korean Chemical Society, 63(5), 352-359.
  • Zheng, X., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Frontiers in Chemistry, 11, 1169903.
  • Chen, B., et al. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics, 39(3A), 1190.
  • Marchiori, C. F. N., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Physical Chemistry Chemical Physics, 24(3), 1435-1445.
  • Grazulevicius, J. V., & Volyniuk, D. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles. Encyclopedia.
  • Rolland, A., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters, 6(12), 4349–4357.
  • Chen, B., et al. (2000). Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials. Japanese Journal of Applied Physics, 39(3A), 1190.
  • Blakesley, J. C., & Neher, D. (2014). Towards reliable charge-mobility benchmark measurements for organic semiconductors. Organic Electronics, 15(7), 1463-1473.
  • Gulevskaya, A. V., et al. (2021). Synthesis, crystal structures and properties of carbazole-based[16]helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 11-21.

  • Poriel, C., et al. (2021). Grafting Electron‐Accepting Fragments on[5]cyclo‐2,7‐carbazole Scaffold. Chemistry – A European Journal, 27(5), 1845-1853.

  • Li, W., et al. (2016). 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells. Beilstein Journal of Organic Chemistry, 12, 1401–1409.
  • Zhang, D., et al. (2009). An Ambipolar Transporting Naphtho[2,3-c][4][8][17]thiadiazole Derivative with High Electron and Hole Mobilities. Organic Letters, 11(9), 1943–1946.

  • Casado, J., et al. (2023). Ambipolar Charge Transport in Organic Semiconductors: How Intramolecular Reorganization Energy Is Controlled by Diradical Character. International Journal of Molecular Sciences, 24(12), 9963.
  • Riuma. (n.d.). Investigation of the charge-transport and optoelectronic properties of carbazole-based macrocycles. Retrieved from [Link]

  • Andrienko, D., & von Wrochem, F. (2018). Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. Journal of Applied Physics, 124(4), 045501.
  • Ratera, I., & Veciana, J. (2010). Stable radical cores: A key for bipolar charge transport in glass forming carbazole and indole derivatives.
  • Liu, B., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.